molecular formula C11H15ClN2O2 B598356 Benzyl azetidin-3-ylcarbamate hydrochloride CAS No. 1203099-07-3

Benzyl azetidin-3-ylcarbamate hydrochloride

Cat. No.: B598356
CAS No.: 1203099-07-3
M. Wt: 242.703
InChI Key: IUCDRWXBDJDFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl azetidin-3-ylcarbamate hydrochloride is a protected azetidine building block of significant value in medicinal chemistry and drug discovery. Its primary research application lies in the synthesis of complex molecules targeting oncogenic proteins. Recent studies highlight its use as a key synthetic intermediate in the structure-based design of novel inhibitors targeting the KRAS-G12D mutation . This mutation is a prevalent driver in numerous human cancers, including approximately 20-50% of pancreatic and biliary cancers, and has been historically challenging to target with small molecules . Researchers utilize this compound to introduce the azetidine moiety, a nitrogen-containing heterocycle that is critical for optimizing bioactivity and physicochemical properties of drug candidates . The scaffold is employed to explore a wider chemical space and pharmacophore effects, leveraging non-covalent interactions to develop potent and selective therapeutic agents . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-(azetidin-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCDRWXBDJDFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660793
Record name Benzyl azetidin-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203099-07-3
Record name Benzyl azetidin-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(azetidin-3-yl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Azetidin-3-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl azetidin-3-ylcarbamate hydrochloride is a heterocyclic organic compound featuring an azetidine ring, a carbamate functional group, and a benzyl protecting group. The azetidine motif is of significant interest in medicinal chemistry due to its ability to introduce conformational rigidity and serve as a proline bioisostere, potentially enhancing pharmacological properties.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a proposed synthesis protocol, and its potential applications in drug discovery, particularly in the context of enzyme inhibition and as a building block for more complex bioactive molecules.

Core Properties

This section details the fundamental chemical and physical properties of this compound. The quantitative data is summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name benzyl N-(azetidin-3-yl)carbamate;hydrochloride
CAS Number 1203099-07-3[5][6][7]
Molecular Formula C₁₁H₁₅ClN₂O₂[6][7]
Molecular Weight 242.7 g/mol [7]
Appearance White to off-white solid (Predicted)
Melting Point Not available in searched literature.
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO). Predicted to be soluble in water.
pKa Not available in searched literature.
LogP Not available in searched literature.
Purity Typically available at ≥95% purity from commercial suppliers.[5]

Synthesis and Purification

Proposed Experimental Protocol: Synthesis

Materials:

  • 3-Aminoazetidine dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Generation: Dissolve 3-aminoazetidine dihydrochloride in an aqueous solution of sodium carbonate to neutralize the hydrochloride salts and generate the free amine.

  • Cbz-Protection: To the aqueous solution of 3-aminoazetidine, add dichloromethane. Cool the biphasic mixture to 0 °C in an ice bath. Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzyl azetidin-3-ylcarbamate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation: Dissolve the purified Benzyl azetidin-3-ylcarbamate in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the benzyl group protons (around 7.3 ppm), the methylene protons of the benzyl group (around 5.1 ppm), and the protons of the azetidine ring.

    • ¹³C NMR should display resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the azetidine ring.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the carbamate.

Potential Applications in Drug Discovery

The azetidine scaffold is a valuable component in modern drug design, offering a unique combination of rigidity and stability.[1][2][3][4] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

This compound is primarily utilized as a precursor for introducing the 3-aminoazetidine moiety into a target molecule. The Cbz protecting group can be readily removed under standard hydrogenolysis conditions, revealing the secondary amine for further functionalization.

Azetidine Carbamates as Enzyme Inhibitors

Azetidine-based carbamates have been explored as inhibitors of various enzymes. The rigid four-membered ring can orient substituents in a well-defined spatial arrangement, leading to specific interactions with the active site of a target protein.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 3-Aminoazetidine dihydrochloride C 1. Free Base Generation (Na2CO3, H2O) A->C B Benzyl Chloroformate (Cbz-Cl) D 2. Cbz-Protection (DCM, 0°C to RT) B->D C->D E 3. Purification (Column Chromatography) D->E F 4. Salt Formation (HCl) E->F G Benzyl azetidin-3-ylcarbamate hydrochloride F->G

Caption: Proposed synthesis of this compound.

General Signaling Pathway Inhibition

The diagram below depicts a general mechanism by which an azetidine-based inhibitor, derived from the title compound, could modulate a signaling pathway by targeting a key enzyme.

G cluster_pathway Signaling Pathway cluster_inhibition Inhibition A Substrate B Product A->B Catalysis C Enzyme D Azetidine-based Inhibitor D->C Inhibition

Caption: General inhibition of an enzymatic reaction by an azetidine derivative.

References

In-Depth Technical Guide: Benzyl Azetidin-3-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1203099-07-3

Abstract: This technical guide provides a comprehensive overview of Benzyl azetidin-3-ylcarbamate hydrochloride (CAS No. 1203099-07-3), a key building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and provides a generalized synthesis protocol. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the application and study of this compound.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring an azetidine ring, a carbamate functional group, and a benzyl protecting group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name benzyl N-(azetidin-3-yl)carbamate;hydrochloride[1]
Synonyms 3-(Cbz-amino)azetidine hydrochloride[2]
CAS Number 1203099-07-3[2]
Molecular Formula C₁₁H₁₅ClN₂O₂[2]
Molecular Weight 242.71 g/mol [2]
Appearance White to off-white solid (predicted)-
Purity Typically ≥95%[3]
Melting Point Data not available in public literature-
Boiling Point Data not available in public literature-
Solubility Soluble in polar solvents (predicted)-
SMILES C1C(CN1)NC(=O)OCC2=CC=CC=C2.Cl[1]

Synthesis

The synthesis of this compound typically involves the protection of the amino group of 3-aminoazetidine with a carboxybenzyl (Cbz) group, followed by conversion to its hydrochloride salt. The azetidine ring itself is a strained four-membered heterocycle, and its synthesis requires specific strategies to overcome this ring strain.[4]

General Experimental Protocol for Cbz Protection of 3-Aminoazetidine

This protocol outlines a general method for the synthesis of the free base, Benzyl azetidin-3-ylcarbamate, which can then be converted to the hydrochloride salt.

Materials:

  • 3-Aminoazetidine (or its salt)

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Aqueous solution of a weak base (e.g., sodium bicarbonate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (for salt formation)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoazetidine (1.0 equivalent) in the anhydrous aprotic solvent.

  • Basification: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution. If starting from a salt of 3-aminoazetidine, additional base may be required to neutralize the salt.

  • Addition of Protecting Group: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography.

  • Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt Salt Formation 3_Aminoazetidine 3-Aminoazetidine Reaction_Mixture Reaction at 0°C to RT 3_Aminoazetidine->Reaction_Mixture Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_Mixture Base Non-nucleophilic Base Base->Reaction_Mixture Solvent Anhydrous Solvent Solvent->Reaction_Mixture Quench Quench with aq. NaHCO₃ Reaction_Mixture->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography) Extract->Purify Add_HCl Add HCl Purify->Add_HCl Final_Product Benzyl azetidin-3-ylcarbamate Hydrochloride Add_HCl->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

While specific spectra are proprietary to suppliers, typical spectroscopic data for this compound would be obtained using the following techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Information
¹H NMR Presence of aromatic protons from the benzyl group, signals corresponding to the azetidine ring protons, and a signal for the carbamate N-H proton.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, and carbons of the azetidine ring.
Mass Spectrometry The molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure.
Infrared Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the carbamate group.
HPLC Assessment of purity.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The azetidine moiety is increasingly recognized for its role in medicinal chemistry due to its ability to impart desirable physicochemical properties to drug candidates.[5][6]

The carbamate functional group can act as a bioisostere for amide bonds, offering improved metabolic stability. The benzyl group is a common protecting group for amines that can be readily removed under various conditions to allow for further chemical modifications.

The azetidine ring is a rigid scaffold that can help in optimizing the spatial arrangement of functional groups for better interaction with biological targets.[7] Compounds containing the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[6]

G Role in Drug Discovery Start Benzyl azetidin-3-ylcarbamate Hydrochloride Deprotection Removal of Cbz Group Start->Deprotection Free_Amine 3-Aminoazetidine Moiety Deprotection->Free_Amine Functionalization Further Synthetic Modifications Free_Amine->Functionalization Lead_Compound Lead Compound Functionalization->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

References

Synthesis and Structural Elucidation of Benzyl Azetidin-3-ylcarbamate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a putative synthetic route and structural elucidation of Benzyl azetidin-3-ylcarbamate hydrochloride. The information presented herein is based on established chemical principles and analogous reactions found in the scientific literature.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its structural motif, featuring an azetidine ring and a carbamate functional group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various research and development purposes. This document outlines a plausible multi-step synthesis and the expected analytical characterization of the target compound.

Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the commercially available 1-Boc-3-aminoazetidine. The pathway involves:

  • N-Carbobenzyloxy (Cbz) Protection: The primary amino group of 1-Boc-3-aminoazetidine is protected with a carboxybenzyl group using benzyl chloroformate.

  • Selective Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is selectively removed under acidic conditions.

  • Hydrochloride Salt Formation: The resulting free amine is converted to its hydrochloride salt.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Cbz Protection cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Salt Formation 1_Boc_3_aminoazetidine 1-Boc-3-aminoazetidine Cbz_protected_intermediate Benzyl (1-Boc-azetidin-3-yl)carbamate 1_Boc_3_aminoazetidine->Cbz_protected_intermediate Reaction Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Cbz_protected_intermediate Reagent Base Base (e.g., NaHCO3) Base->Cbz_protected_intermediate Condition Deprotected_intermediate Benzyl azetidin-3-ylcarbamate Cbz_protected_intermediate->Deprotected_intermediate Reaction Acid Acid (e.g., HCl in Dioxane) Acid->Deprotected_intermediate Reagent Final_Product Benzyl azetidin-3-ylcarbamate hydrochloride Deprotected_intermediate->Final_Product Reaction HCl HCl HCl->Final_Product Reagent

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, putative experimental protocols for each step of the synthesis. These are based on established procedures for similar chemical transformations.

Step 1: Synthesis of Benzyl (1-Boc-azetidin-3-yl)carbamate

Materials:

  • 1-Boc-3-aminoazetidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-Boc-3-aminoazetidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add a solution of sodium bicarbonate (2.0 eq.) in water.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise to the biphasic mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure Benzyl (1-Boc-azetidin-3-yl)carbamate.

Step 2: Synthesis of Benzyl azetidin-3-ylcarbamate

Materials:

  • Benzyl (1-Boc-azetidin-3-yl)carbamate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve Benzyl (1-Boc-azetidin-3-yl)carbamate (1.0 eq.) in a minimal amount of 1,4-dioxane.

  • To this solution, add 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq.) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, add diethyl ether to precipitate the product as its hydrochloride salt.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain the crude this compound.

Step 3: Purification by Recrystallization (Optional)

Materials:

  • Crude this compound

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Structural Elucidation

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. The following represents the expected data based on the compound's structure and data from analogous molecules.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the benzylic protons (singlet, ~5.1 ppm), aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm), the azetidine ring protons (multiplets), and the carbamate N-H proton (broad singlet). The chemical shifts of the azetidine protons would be expected to shift downfield in the hydrochloride salt compared to the free base.
¹³C NMR Resonances for the carbonyl carbon of the carbamate (~156 ppm), the benzylic carbon (~67 ppm), aromatic carbons (127-136 ppm), and the carbons of the azetidine ring.
Mass Spec. The mass spectrum (ESI+) would be expected to show a molecular ion peak corresponding to the free base [M+H]⁺.
IR Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate), C-O stretch, and aromatic C-H stretches.

The logical workflow for the structural elucidation process is outlined below.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Interpretation Proton and Carbon Environment - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Interpretation MS Mass Spectrometry (e.g., ESI-MS) MS_Interpretation Molecular Weight and Formula - Molecular Ion Peak - Fragmentation Pattern MS->MS_Interpretation IR Infrared Spectroscopy IR_Interpretation Functional Group Identification - N-H Stretch - C=O Stretch - C-O Stretch IR->IR_Interpretation Structure_Confirmation Structural Confirmation of Benzyl azetidin-3-ylcarbamate hydrochloride NMR_Interpretation->Structure_Confirmation MS_Interpretation->Structure_Confirmation IR_Interpretation->Structure_Confirmation

Caption: Logical workflow for the structural elucidation of the target compound.

Quantitative Data Summary

As no specific experimental data for the synthesis and characterization of this compound has been reported in the searched literature, the following tables present expected ranges for yields and key characterization parameters based on analogous reactions.

Table 1: Expected Yields for the Synthetic Steps

Step Transformation Expected Yield Range (%)
1Cbz Protection85 - 95
2Boc Deprotection90 - 99
3Salt Formation/Recrystallization80 - 95
Overall 61 - 89

Table 2: Predicted Physicochemical and Spectroscopic Data

Parameter Predicted Value
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.71 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~9.0 (br s, 2H, NH₂⁺), ~8.0 (t, 1H, NH), ~7.4-7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, OCH₂Ph), ~4.5 (m, 1H, CH-N), ~4.2 (m, 2H, CH₂-N⁺), ~4.0 (m, 2H, CH₂-N⁺)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~156.0 (C=O), ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~65.5 (OCH₂Ph), ~48.0 (CH₂-N⁺), ~45.0 (CH-N)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3000 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1700 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₅N₂O₂⁺: 207.11; found: Expected around 207.1

Conclusion

This technical guide provides a detailed, albeit putative, framework for the synthesis and structural elucidation of this compound. The proposed three-step synthesis is based on well-established and reliable chemical transformations. The outlined analytical methods and expected data provide a solid basis for the characterization and confirmation of the target compound's structure. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their efforts to prepare and characterize this and related molecules. It is important to reiterate that the experimental details and data are predictive and should be optimized and confirmed through laboratory investigation.

Spectroscopic and Synthetic Profile of Benzyl Azetidin-3-ylcarbamate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Benzyl azetidin-3-ylcarbamate hydrochloride. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of its constituent chemical moieties and data from analogous structures. A comprehensive, representative experimental protocol for its synthesis and characterization is also provided to facilitate its preparation and analysis in a laboratory setting. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in utilizing this compound as a building block or chemical probe.

Chemical Structure and Properties

  • IUPAC Name: benzyl N-(azetidin-3-yl)carbamate;hydrochloride[1]

  • CAS Number: 1203099-07-3[1]

  • Molecular Formula: C₁₁H₁₅ClN₂O₂[1]

  • Molecular Weight: 242.71 g/mol [1]

  • Chemical Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values, fragmentation patterns, and infrared absorption frequencies of the benzyl carbamate and azetidine functional groups.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.5-10.5br s2HNH₂⁺ (azetidinium)
~7.9d1HNH (carbamate)
7.28-7.40m5HAr-H (benzyl)
5.08s2HO-CH₂-Ph
~4.4-4.6m1HCH-NH (azetidine)
~4.1-4.3m2HCH₂ (azetidine, axial)
~3.8-4.0m2HCH₂ (azetidine, equatorial)

Note: The chemical shifts for the azetidine protons are expected to be downfield due to the electron-withdrawing effect of the ammonium cation. The broad singlet for the azetidinium protons is due to proton exchange.

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~156.0C=O (carbamate)
~137.0Ar-C (ipso, benzyl)
~128.4Ar-C (ortho, benzyl)
~127.8Ar-C (para, benzyl)
~127.7Ar-C (meta, benzyl)
~65.6O-CH₂-Ph
~49.0CH₂ (azetidine)
~45.0CH-NH (azetidine)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group
~3400Strong, BroadN-H Stretch (carbamate)
~3200-2800Strong, BroadN-H⁺ Stretch (azetidinium)
~3030MediumC-H Stretch (aromatic)
~2950MediumC-H Stretch (aliphatic)
~1700StrongC=O Stretch (carbamate)
~1530StrongN-H Bend (carbamate)
~1250StrongC-O Stretch (carbamate)
~700-750StrongC-H Bend (aromatic, monosubstituted)
Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zPredicted Fragment
207.11[M+H]⁺ (free base)
108.06[C₇H₈O]⁺ (benzyl fragment)
91.05[C₇H₇]⁺ (tropylium ion)
72.07[C₃H₈N₂]⁺ (azetidin-3-amine fragment)

Experimental Protocols

The following is a representative protocol for the synthesis of this compound. This procedure is based on established methods for the N-Cbz protection of amines.

Synthesis of Benzyl azetidin-3-ylcarbamate (Free Base)

Materials:

  • Azetidin-3-amine dihydrochloride

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Neutralization of Azetidin-3-amine dihydrochloride: To a solution of azetidin-3-amine dihydrochloride (1.0 eq) in water, add a solution of NaOH (2.2 eq) at 0 °C. Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and use the resulting solution of the free amine directly in the next step.

  • N-Cbz Protection: Cool the DCM solution of azetidin-3-amine to 0 °C in an ice bath. To this stirred solution, slowly add benzyl chloroformate (1.05 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Benzyl azetidin-3-ylcarbamate.

Formation of the Hydrochloride Salt

Materials:

  • Benzyl azetidin-3-ylcarbamate

  • Anhydrous diethyl ether (Et₂O)

  • 2 M HCl in diethyl ether

Procedure:

  • Dissolve the purified Benzyl azetidin-3-ylcarbamate in a minimal amount of anhydrous Et₂O.

  • While stirring, add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise.

  • A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold anhydrous Et₂O, and dry under vacuum to yield this compound as a white solid.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR Spectroscopy: The IR spectrum should be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source in positive ion mode.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: N-Cbz Protection cluster_2 Step 3: Purification cluster_3 Step 4: Salt Formation A Azetidin-3-amine dihydrochloride C Azetidin-3-amine (Free Base in DCM) A->C Extraction B NaOH / H₂O B->A E Benzyl azetidin-3-ylcarbamate (Crude) C->E 0 °C to RT D Benzyl Chloroformate (Cbz-Cl) D->C G Pure Benzyl azetidin-3-ylcarbamate E->G Elution F Silica Gel Chromatography F->E I Benzyl azetidin-3-ylcarbamate hydrochloride G->I Precipitation H 2M HCl in Et₂O H->G

Synthetic workflow for this compound.
Hypothetical Signaling Pathway Involvement

This compound can serve as a key building block in the synthesis of pharmacologically active molecules, such as inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. The azetidine moiety often serves as a scaffold to orient other functional groups for optimal binding to the enzyme's active site.

G cluster_0 Drug Synthesis cluster_1 Physiological Pathway A Benzyl azetidin-3-ylcarbamate hydrochloride B Further Synthetic Modifications A->B C DPP-4 Inhibitor (e.g., Trelagliptin analog) B->C D DPP-4 Enzyme C->D Inhibition E Incretin Hormones (GLP-1, GIP) D->E Degradation F Increased Insulin Secretion (Glucose-dependent) E->F G Improved Glycemic Control F->G

Role as a building block for a hypothetical DPP-4 inhibitor.

References

The Azetidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can confer superior pharmacological and physicochemical properties to therapeutic agents. Among the pantheon of heterocyclic scaffolds, the four-membered azetidine ring has emerged as a privileged motif in contemporary drug design. Its unique conformational rigidity, metabolic stability, and capacity to serve as a versatile pharmacophoric element have solidified its importance across a broad spectrum of therapeutic areas, from oncology to central nervous system disorders. This technical guide provides a comprehensive exploration of the azetidine scaffold, detailing its synthesis, strategic application in drug design, and impact on biological activity, supported by quantitative data and detailed experimental methodologies.

The Strategic Value of the Azetidine Ring

The azetidine ring, a saturated heterocycle containing one nitrogen atom, occupies a unique chemical space between the highly strained and reactive aziridines and the more flexible five-membered pyrrolidines.[1][2] This intermediate ring strain of approximately 25.4 kcal/mol endows the azetidine scaffold with a compelling balance of stability and controlled reactivity, making it an attractive component for molecular design.[2]

The constrained nature of the four-membered ring imparts a significant degree of conformational rigidity.[3][4] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced binding affinity and selectivity.[1][4] Furthermore, the presence of the nitrogen atom provides a handle for introducing polarity and a hydrogen bond acceptor, which can improve aqueous solubility and modulate pharmacokinetic properties.[5]

The azetidine motif is increasingly recognized as a valuable bioisostere for other common functionalities in drug molecules.[5][6] It can effectively replace gem-dimethyl groups, carbonyls, and larger saturated heterocycles like piperidine and pyrrolidine.[5][7] Such bioisosteric replacements can lead to improved metabolic stability, reduced lipophilicity, and access to novel chemical space with more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[5]

Synthesis of the Azetidine Scaffold

Historically, the synthesis of the strained azetidine ring presented considerable challenges, which limited its widespread adoption in drug discovery programs.[1][8] However, recent advancements in synthetic organic chemistry have made a diverse array of functionalized azetidines more readily accessible.[2][8] These methods can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring expansions.

Key Synthetic Strategies:
  • Intramolecular Cyclization: A common and effective method involves the intramolecular cyclization of 1,3-difunctionalized precursors, such as γ-amino alcohols or γ-haloamines.[9]

  • [2+2] Cycloaddition: The aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, provides a direct route to the azetidine core.[2][10] Recent developments have seen the use of photocatalysis to promote this reaction under mild conditions.[2]

  • Ring Expansion of Aziridines: The ring expansion of activated aziridines with various reagents offers another pathway to functionalized azetidines.[9]

  • Strain-Release Homologation: The use of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful strategy for the modular synthesis of 3-substituted and 3,3-disubstituted azetidines.[11][12]

A general representation of a synthetic approach to 3,3-disubstituted azetidines is depicted below.

G reagents Azetidinylation Reagents product 3,3-Disubstituted Azetidine reagents->product Reaction nucleophile Nucleophile nucleophile->product lewis_acid Lewis Acid (e.g., Sc(OTf)3) lewis_acid->product

A simplified workflow for the synthesis of 3,3-disubstituted azetidines.

Applications in Medicinal Chemistry

The versatility of the azetidine scaffold is evident from its presence in a growing number of FDA-approved drugs and clinical candidates across various therapeutic areas.[11][13][14]

Central Nervous System (CNS) Disorders

The physicochemical properties of the azetidine ring, such as its polarity and low molecular weight, make it an attractive scaffold for the design of CNS-active compounds, which must cross the blood-brain barrier.[3][15][16] Azetidine-containing molecules have shown activity as inhibitors of GABA uptake and as modulators of various CNS receptors.[17][18] For instance, azetidine derivatives have been explored as potent inhibitors of the glycine transporter 1 (GlyT1), a target for schizophrenia and other CNS disorders.[11]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The rigid azetidine scaffold can be used to orient key pharmacophoric groups towards the ATP-binding site of kinases with high precision.[19][20] Cobimetinib, a MEK1/2 inhibitor, and the JAK inhibitor Tofacitinib, are prominent examples of marketed drugs that incorporate an azetidine moiety.[2][21] Recent research has also focused on the development of azetidine-containing inhibitors for other kinases like MerTK.[22][23]

The general role of an azetidine-containing compound as a kinase inhibitor is illustrated in the following diagram.

G cluster_kinase Kinase atp_binding_site ATP Binding Site phosphorylated_substrate Phosphorylated Substrate atp_binding_site->phosphorylated_substrate Phosphorylation (Inhibited) azetidine_inhibitor Azetidine-Containing Inhibitor azetidine_inhibitor->atp_binding_site Binds & Blocks atp ATP atp->atp_binding_site Binding Inhibited substrate Substrate substrate->phosphorylated_substrate cellular_response Downstream Cellular Response phosphorylated_substrate->cellular_response

Mechanism of action for an azetidine-based kinase inhibitor.
Antibacterial Agents

The 2-azetidinone ring, also known as the β-lactam, is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins.[24][25] While the fully saturated azetidine ring is distinct from the β-lactam, it has also been incorporated into novel antibacterial agents.[13][26] For example, combining the azetidine ring with a quinolone nucleus has yielded compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[13]

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize key quantitative data for representative azetidine derivatives across different biological targets.

Table 1: Azetidine Derivatives as GABA Uptake Inhibitors

CompoundTargetIC50 (µM)
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety)GAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety)GAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 ± 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-331.0 ± 4.7
Data sourced from a study on azetidine derivatives as GABA uptake inhibitors.[17]

Table 2: In Vitro Kinase Inhibitory Activity of an Exemplary Azetidine Derivative

Kinase TargetIC50 (nM)
RIPK175
RIPK21,200
JAK1>10,000
JAK2>10,000
JAK38,500
TYK2>10,000
Hypothetical data for 3-(2-Tert-butylphenoxy)azetidine to illustrate characterization.[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of azetidine-containing compounds.

General Procedure for the Synthesis of 3,3-Disubstituted Azetidines

This protocol describes a modular approach to 3,3-disubstituted azetidines using an azetidinylation reagent.[11]

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • Azetidine trichloroacetimide ester

  • Nucleophile

  • 4Å Molecular Sieves

  • Dry Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

Procedure:

  • To a mixture of Sc(OTf)₃ (10 mol %), the azetidine trichloroacetimide ester (0.20 mmol), the desired nucleophile (0.30 mmol), and activated 4Å molecular sieves (100 mg) is added dry CH₂Cl₂ (1.5 mL) at 35 °C under an argon atmosphere.[11]

  • The reaction is monitored by thin-layer chromatography (TLC) until the complete consumption of the azetidine starting material (approximately 12 hours).[11]

  • Upon completion, the solvent is removed under reduced pressure.[11]

  • The resulting residue is purified by column chromatography on silica gel to yield the desired 3,3-disubstituted azetidine product.[11]

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general method for assessing the inhibitory activity of an azetidine-containing compound against a target kinase.[19]

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate and cofactors

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Azetidine test compound

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Assay buffer

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of the azetidine test compound is prepared in DMSO. This is further diluted in the assay buffer to achieve the final desired concentrations, ensuring the final DMSO concentration does not exceed 1%.[19]

  • Kinase Reaction: In a well of the microplate, the kinase, substrate, and test compound are combined in the assay buffer. The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).[19]

  • ADP Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[19]

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[19]

The workflow for this assay can be visualized as follows:

G start Prepare Compound Dilutions kinase_reaction Set up Kinase Reaction: - Kinase - Substrate - Test Compound - ATP (initiates reaction) start->kinase_reaction incubation Incubate at RT kinase_reaction->incubation adp_glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubation->adp_glo kinase_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) adp_glo->kinase_detection read_luminescence Measure Luminescence kinase_detection->read_luminescence data_analysis Calculate % Inhibition and IC50 read_luminescence->data_analysis

Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

The azetidine scaffold has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continuous development of innovative synthetic methodologies promises to further expand the accessibility and diversity of azetidine-based compounds, ensuring that this small, strained ring will continue to play a significant role in the future of drug discovery. The data and protocols presented in this guide serve as a testament to the broad applicability of the azetidine scaffold and provide a solid foundation for researchers and drug development professionals seeking to harness its potential in their own programs.

References

The Carbamate Functional Group: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by its unique amide-ester hybrid nature, has emerged as a critical structural motif in medicinal chemistry.[1][2][3] Its versatile physicochemical properties, metabolic stability, and ability to modulate biological activity have led to its incorporation into a wide array of approved therapeutic agents and innovative prodrug strategies.[4][5] This technical guide provides a comprehensive overview of the significance of the carbamate group in drug design, detailing its core attributes, applications, and the experimental methodologies used in its evaluation.

Physicochemical Properties and Metabolic Stability

Structurally, the carbamate linkage imparts a unique conformational rigidity due to resonance, which is slightly less than that of an amide bond but significantly more than an ester.[6][7] This feature allows for the precise positioning of pharmacophoric elements for optimal target interaction. Carbamates can participate in hydrogen bonding as both donors and acceptors, contributing to their binding affinity.[2][7]

One of the key advantages of incorporating a carbamate moiety is the enhancement of metabolic stability compared to esters, which are often rapidly hydrolyzed by esterases.[8] While carbamates are more stable than esters, they are generally more susceptible to hydrolysis than amides, a property that is tunable by modifying the substituents on the nitrogen and oxygen atoms.[7] The metabolic lability of carbamates generally decreases in the following order: aryl-OCO-NHalkyl >> alkyl-OCO-NHalkyl ~ alkyl-OCO-N(alkyl)₂ ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)₂ ~ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NHAryl ~ alkyl-OCO-NHacyl >> alkyl-OCO-NH₂ > cyclic carbamates.[7][9] This predictable stability profile allows for the rational design of drugs with desired pharmacokinetic properties.

Applications in Drug Design

The versatility of the carbamate functional group has led to its widespread application in several key areas of drug design:

Carbamates as Prodrugs

The tunable hydrolytic stability of carbamates makes them excellent choices for prodrug design.[6] By masking a hydroxyl or an amine group on a parent drug with a carbamate linkage, it is possible to improve oral bioavailability, increase solubility, and achieve targeted drug delivery.[4][6] Upon enzymatic or chemical hydrolysis in vivo, the carbamate is cleaved to release the active drug.[6]

Table 1: Quantitative Data for Selected Carbamate-Containing Drugs and Prodrugs

Drug/ProdrugTherapeutic AreaTarget/Mechanism of ActionOral Bioavailability (F)Terminal Half-life (t½)IC₅₀/EC₅₀
Felbamate AntiepilepticNMDA receptor antagonist, GABA receptor modulator>90%20 - 23 hours42 to 194 μM (for GABAᴀ receptor modulation)
Carisbamate AntiepilepticNot fully elucidatedNot specified11.5 - 12.8 hoursNot specified
Cenobamate AntiepilepticPositive allosteric modulator of GABAᴀ receptors88%50 - 60 hoursNot specified
Rivastigmine Alzheimer's DiseaseAcetylcholinesterase and Butyrylcholinesterase inhibitor~40% (3 mg dose)~1.5 hoursBuChE: 0.07 to 2.07 µM
Tapentadol Prodrug (WWJ01) AnalgesicMu-opioid receptor agonist, norepinephrine reuptake inhibitor2.3-fold higher than tapentadolNot specifiedNot applicable
Daidzein Prodrugs VariousPhytoestrogenEnhanced compared to daidzeinNot specifiedNot applicable
Baicalein Prodrug (Compound 2) Anti-inflammatoryTSLP/TSLPR signaling pathway inhibitorImproved plasma exposureNot specifiedNot applicable
Resveratrol Prodrugs VariousAntioxidant, otherImproved absorptionNot specifiedNot applicable

Note: Data is compiled from various sources and may vary depending on the specific study and conditions.[8][10][11][12][13][14]

Carbamates as Transition State Isosteres

The geometry and electronic properties of the carbamate group can mimic the transition state of certain enzymatic reactions. This has been exploited in the design of potent enzyme inhibitors. For example, carbamates have been used as isosteres of the phosphodiester linkage in the design of sialyltransferase inhibitors.[15]

Bioisosteric Replacement

Carbamates are frequently used as bioisosteres for amide and ester functionalities to overcome issues with metabolic instability or to fine-tune physicochemical properties.[6] Replacing an amide with a carbamate can alter the hydrogen bonding capacity and conformational preferences of a molecule, potentially leading to improved potency and selectivity.[2]

Signaling Pathways of Carbamate-Containing Drugs

The therapeutic effects of many carbamate drugs are a direct result of their interaction with specific signaling pathways.

Rivastigmine in Alzheimer's Disease

Rivastigmine, a carbamate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is used to treat Alzheimer's disease.[16] Its primary mechanism is to increase the levels of acetylcholine in the brain by preventing its breakdown.[16] Additionally, recent studies suggest that rivastigmine may also modulate the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic α-secretase pathway, which could have disease-modifying effects.[17][18][19]

Rivastigmine_Signaling_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron cluster_app APP Processing ACh Acetylcholine ACh_synapse Acetylcholine ACh->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis BuChE BuChE ACh_synapse->BuChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binds Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits alpha_secretase α-secretase Rivastigmine->alpha_secretase Promotes Cholinergic_transmission Cholinergic Transmission ACh_receptor->Cholinergic_transmission Activates APP APP APP->alpha_secretase Cleavage sAPPalpha sAPPα (Neuroprotective) alpha_secretase->sAPPalpha Produces

Mechanism of action of Rivastigmine.
Felbamate in Epilepsy

Felbamate is an anticonvulsant with a dual mechanism of action. It acts as a blocker of the N-methyl-D-aspartate (NMDA) receptor, reducing excitatory neurotransmission, and as a positive modulator of GABAᴀ receptors, enhancing inhibitory neurotransmission.[1][2][3] This combined effect helps to control seizures.[1]

Felbamate_Signaling_Pathway cluster_nmda NMDA Receptor cluster_gaba GABAᴀ Receptor Glutamate Glutamate (Excitatory) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds GABA GABA (Inhibitory) GABA_Receptor GABAᴀ Receptor GABA->GABA_Receptor Binds Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Neuronal_Excitation Neuronal Excitation Ca_influx->Neuronal_Excitation Cl_influx Cl⁻ Influx GABA_Receptor->Cl_influx Neuronal_Inhibition Neuronal Inhibition Cl_influx->Neuronal_Inhibition Felbamate Felbamate Felbamate->NMDA_Receptor Blocks Felbamate->GABA_Receptor Potentiates

Dual mechanism of action of Felbamate.

Experimental Protocols

The successful application of carbamates in drug design relies on robust experimental methodologies for their synthesis and evaluation.

General Synthesis of Carbamates

Several methods are available for the synthesis of carbamates, with the choice depending on the specific substrates and desired scale.

Carbamate_Synthesis_Workflow cluster_methods Carbamate Synthesis Methods Method1 Isocyanate + Alcohol Carbamate_Product Carbamate Product Method1->Carbamate_Product Method2 Chloroformate + Amine Method2->Carbamate_Product Method3 Activated Carboxylic Acid (e.g., with CDI) Method3->Carbamate_Product Method4 Oxidative Carbonylation Method4->Carbamate_Product Starting_Materials Starting Materials (Amines, Alcohols, Carboxylic Acids, CO) Starting_Materials->Method1 Starting_Materials->Method2 Starting_Materials->Method3 Starting_Materials->Method4 Purification Purification (e.g., Chromatography) Carbamate_Product->Purification

General workflows for carbamate synthesis.

Protocol 1: Synthesis of Methyl N-phenylcarbamate from Phenyl Isocyanate and Methanol [5]

  • Materials: Phenyl isocyanate, methanol, anhydrous solvent (e.g., toluene), reaction vessel with a stirrer and reflux condenser.

  • Procedure:

    • Dissolve phenyl isocyanate in the anhydrous solvent in the reaction vessel.

    • Slowly add an equimolar amount of methanol to the solution while stirring.

    • The reaction is typically exothermic; maintain the temperature as needed.

    • After the addition is complete, the reaction mixture may be heated to reflux for a specified time to ensure completion.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration or by removing the solvent under reduced pressure.

    • Purify the crude product by recrystallization or chromatography.

Protocol 2: Synthesis of a Carbamate Prodrug of Baicalein

  • Activation of Amino Acid:

    • React a tert-butyl protected amino acid with bis-(4-nitrophenyl)carbonate in the presence of a base (e.g., DIPEA) to form the activated N-(4-nitrophenoxycarbonyl) amino acid tert-butyl ester.

  • Carbamate Formation:

    • Dissolve baicalein in a suitable solvent (e.g., THF).

    • Add the activated amino acid derivative and a base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Quench the reaction and perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

In Vivo Evaluation of Carbamate Prodrugs

The in vivo evaluation of carbamate prodrugs is crucial to determine their pharmacokinetic profile and efficacy.

Protocol 3: In Vivo Pharmacokinetic Study of a Carbamate Prodrug in Rats (Oral Administration) [20][21]

  • Animals: Use a suitable strain of rats (e.g., Sprague-Dawley or Wistar), housed under standard laboratory conditions.

  • Drug Formulation and Administration:

    • Formulate the carbamate prodrug in a suitable vehicle for oral administration (e.g., a solution or suspension).

    • Administer a single oral dose of the prodrug to the rats via gavage.

  • Blood Sampling:

    • Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent drug and the prodrug in plasma.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution using appropriate software.

InVivo_Evaluation_Workflow Start Start: Carbamate Prodrug Formulation Drug Formulation Start->Formulation Administration Oral Administration to Animal Model Formulation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (e.g., LC-MS/MS) Plasma_Separation->Bioanalysis Data_Analysis Pharmacokinetic Data Analysis Bioanalysis->Data_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) Data_Analysis->PK_Parameters End End: Evaluation of Prodrug PK_Parameters->End

Workflow for in vivo evaluation of carbamate prodrugs.

Conclusion

The carbamate functional group is a powerful tool in the arsenal of medicinal chemists. Its unique combination of stability, tunable reactivity, and ability to engage in key biological interactions has solidified its importance in drug design. From enhancing the pharmacokinetic profiles of drugs through prodrug strategies to serving as critical pharmacophores in enzyme inhibitors, the carbamate moiety continues to be a central element in the development of novel and effective therapeutic agents. A thorough understanding of its properties and the experimental methodologies for its implementation is essential for any researcher in the field of drug discovery and development.

References

A Technical Guide to the Biological Activities of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique combination of ring strain, molecular rigidity, and chemical stability makes it a privileged structure in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the diverse biological activities of azetidine-containing compounds, with a focus on their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. The content herein summarizes quantitative data, details experimental protocols, and visualizes key molecular pathways to support ongoing research and development efforts.

Anticancer Activity

Azetidine derivatives have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action are diverse, primarily including the inhibition of critical signaling pathways and the disruption of cellular machinery essential for tumor growth and proliferation.

The STAT3 signaling pathway is often aberrantly activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. A novel class of azetidine-based compounds has been shown to be a potent inhibitor of STAT3.[5][6] These compounds have demonstrated irreversible binding to STAT3, selectively inhibiting its activity with high potency.[7]

Quantitative Data: Efficacy of Azetidine-Based STAT3 Inhibitors

CompoundCancer Cell LineIC₅₀ (µM)Reference
H172 (9f)-0.38 - 0.98[6]
H182-0.38 - 0.98[6]
H120-1.75 - 2.07[6]
H105-1.75 - 2.07[6]

IC₅₀ values represent the concentration required for 50% inhibition of STAT3 DNA-binding activity in vitro.

Azetidin-2-one analogues of combretastatin A-4 have shown remarkable potency by inhibiting tubulin polymerization, a critical process for cell division.[4] This disruption leads to mitotic catastrophe and ultimately, cancer cell death.

Quantitative Data: Efficacy of Azetidine-Based Tubulin Polymerization Inhibitors

CompoundCancer Cell LineIC₅₀ (nM)Reference
12lMCF-7 (Breast)10[8]
12lHT-29 (Colon)3[8]
1aA549 (Lung)2.2[9]
1aHCT116 (Colon)2.1[9]

IC₅₀ values represent the half-maximal inhibitory concentration for antiproliferative activity.

MTT Assay for Cytotoxicity Assessment [4][5]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azetidine compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.[4][5]

In Vitro Tubulin Polymerization Assay [4]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a suitable buffer.

  • Compound Addition: Add the azetidin-2-one compounds at various concentrations to the reaction mixture.[4]

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.[4]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time as the reporter incorporates into polymerizing microtubules.[4]

  • Data Analysis: Plot fluorescence intensity against time to generate polymerization curves and calculate the percentage of inhibition.[4]

STAT3_Pathway_Inhibition cluster_n Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Azetidine Azetidine Compound Azetidine->Inhibition

Caption: STAT3 signaling pathway inhibition by azetidine compounds.

Antibacterial Activity

The 2-azetidinone skeleton, also known as the β-lactam ring, is a cornerstone of antibacterial therapy.[10] Azetidine-containing compounds, particularly β-lactams, exhibit potent activity against a wide range of bacterial pathogens.[11][12]

The primary mechanism of action for many azetidine-based antibacterial agents is the inhibition of bacterial cell wall synthesis. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

CompoundBacterial StrainMIC (µg/mL)Reference
Quinolone Hybrids
Compound Type 3MRSA (Quinolone-susceptible)Superior to levofloxacin[11]
Azetidine Lincosamides
Various AnalogsGram-positive bacteriaVaries[13]
Azetidinylquinolones
Various AnalogsGram-positive organismsBroad-spectrum[14]
Azetidine-2-one Sulphonyls
5d, 5e, 5f, 5h, 5i, 5jVarious strainsSimilar or better than Ampicillin[15]
Azetidine-3-carbonyl-N-methyl-hydrazino Fluoroquinolones
6iS. aureus (MSSA & MRSA), E. coli0.25–16.00[16]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the azetidine compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Determination start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of Azetidine Compound prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate Wells serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Antiviral Activity

Azetidine-containing compounds have also demonstrated potential as antiviral agents, targeting various stages of the viral life cycle.[15]

The antiviral mechanisms of azetidine derivatives can include:

  • Inhibition of Viral Enzymes: Targeting viral proteases or polymerases essential for replication.[17]

  • Blocking Viral Entry: Interfering with the attachment or fusion of the virus to the host cell.[18]

  • Inhibition of Viral Replication: Acting as chain terminators for viral DNA or RNA synthesis.[19]

Compound ClassVirusCell LineEC₅₀ (µM)Reference
Nitazoxanide (related thiazolide)MERS-CoVVero E60.92[17]
Nitazoxanide (related thiazolide)SARS-CoV-2Vero E62.12[17]

EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.Note: Data for specific azetidine compounds with EC₅₀ values is limited in the provided search results; related compounds are shown for context.

  • Cell Culture: Seed susceptible host cells in a multi-well plate and allow them to form a monolayer.

  • Compound Treatment: Pre-treat the cells with various concentrations of the azetidine compound for a specified period.

  • Viral Infection: Infect the cells with a known titer of the virus.

  • Incubation: Incubate the plates for a period sufficient for viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication using methods such as:

    • Plaque Assay: To determine the number of infectious virus particles.

    • RT-qPCR: To quantify viral RNA levels.

    • ELISA: To measure viral protein expression.

  • Data Analysis: Calculate the EC₅₀ value by plotting the inhibition of viral replication against the compound concentration.

Viral_Replication_Cycle cluster_cell Host Cell Interior Virus Virus Particle HostCell Host Cell Virus->HostCell 1. Attachment Uncoating Uncoating HostCell->Uncoating 2. Entry Replication Replication (RNA/DNA Synthesis) Uncoating->Replication 3. Viral Genome Release Assembly Assembly Replication->Assembly 4. Protein Synthesis & Genome Replication Release Release Assembly->Release 5. Virion Assembly Release->Virus 6. Budding/Lysis Attachment Attachment & Entry Azetidine_Entry Azetidine (Entry Inhibitor) Azetidine_Entry->HostCell Azetidine_Rep Azetidine (Replication Inhibitor) Azetidine_Rep->Replication

Caption: Potential targets for antiviral azetidine compounds.

Anti-inflammatory Activity

Azetidine-containing compounds have also been investigated for their anti-inflammatory properties.[1][20]

The anti-inflammatory effects of azetidine derivatives can be attributed to their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory enzymes (e.g., cyclooxygenases) or the antagonism of receptors involved in inflammatory signaling.

CompoundAssayIC₅₀ (µg/mL)Reference
4eα-amylase inhibition46.53 ± 0.56[21]
4cα-amylase inhibition49.31 ± 0.83[21]
4eα-glucosidase inhibition32.54 ± 0.89[21]
4cα-glucosidase inhibition33.13 ± 1.02[21]

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.

  • Blood Sample Preparation: Obtain fresh human blood and prepare a 10% v/v red blood cell (RBC) suspension in isosaline.

  • Reaction Mixture: Prepare reaction mixtures containing the RBC suspension, a hypotonic solution (to induce hemolysis), and various concentrations of the azetidine compound.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures and collect the supernatant.

  • Hemoglobin Estimation: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis: Calculate the percentage of hemolysis inhibition compared to a control without the compound and determine the IC₅₀ value.

Anti_Inflammatory_Action Inflammatory_Stimulus Inflammatory Stimulus Cell_Activation Cell Activation (e.g., Macrophage) Inflammatory_Stimulus->Cell_Activation Enzyme_Activation Enzyme Activation (e.g., COX-2) Cell_Activation->Enzyme_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., PGs) Enzyme_Activation->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Azetidine Azetidine Compound Azetidine->Inhibition

Caption: General mechanism of anti-inflammatory action.

Conclusion

The azetidine scaffold is a versatile and valuable component in modern drug discovery, demonstrating a wide array of potent biological activities.[1] The compounds derived from this heterocycle show significant promise in the development of new therapies for cancer, bacterial and viral infections, and inflammatory diseases. The continued exploration of structure-activity relationships, coupled with advanced synthetic methodologies, will undoubtedly lead to the discovery of novel azetidine-containing drugs with improved efficacy and safety profiles.

References

Benzyl Azetidin-3-ylcarbamate Hydrochloride: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Benzyl azetidin-3-ylcarbamate hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its applications as a versatile scaffold in medicinal chemistry.

Core Compound Properties

This compound is a stable, crystalline solid at room temperature. Its structure features a strained four-membered azetidine ring, which imparts conformational rigidity, and a carbamate-protected amine, rendering it a valuable intermediate for the synthesis of complex, biologically active molecules. The hydrochloride salt form enhances its stability and solubility in polar solvents. While specific experimentally determined melting points and optical rotation values for the individual enantiomers are not widely published in publicly available literature, typical purities for commercially available batches are in the range of 95-97%.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 1203099-07-3Racemic
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Appearance White to off-white crystalline powderTypically observed
Purity ≥95%[1]
Solubility Soluble in polar solventsGeneral property of hydrochloride salts

Note: Specific quantitative data for individual enantiomers ((S) and (R)) such as melting point and optical rotation are not consistently reported in publicly accessible databases and may require experimental determination.

The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring is a "privileged" scaffold in modern drug design.[2][3] Its rigid, three-dimensional structure offers several advantages over more common saturated heterocycles like piperidine and pyrrolidine:

  • Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation.

  • Enhanced Aqueous Solubility: The presence of the nitrogen atom can improve solubility.

  • Novel Exit Vectors: The defined geometry of the azetidine ring provides unique orientations for substituents, allowing for fine-tuning of binding interactions with biological targets.

  • Reduced Lipophilicity: Compared to larger rings, azetidines can help control the overall lipophilicity of a molecule, a critical parameter for drug-likeness.

The chiral nature of 3-substituted azetidines, such as this compound, is crucial for developing stereospecific drugs, which often exhibit improved efficacy and reduced off-target effects.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the N-protection of amines.

Synthesis of this compound

This synthesis involves the protection of the 3-amino group of azetidine with a benzyloxycarbonyl (Cbz) group. The starting material can be 3-aminoazetidine or its hydrochloride salt.

Reaction Scheme:

Synthesis of this compound 3-Aminoazetidine 3-Aminoazetidine (or its hydrochloride salt) Reaction Reaction 3-Aminoazetidine->Reaction Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Reaction Base Base (e.g., NaHCO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product Benzyl azetidin-3-ylcarbamate Reaction->Product Cbz Protection HCl_treatment HCl Treatment Product->HCl_treatment Final_Product Benzyl azetidin-3-ylcarbamate hydrochloride HCl_treatment->Final_Product Salt Formation

A schematic overview of the synthesis of this compound.

Materials:

  • 3-Aminoazetidine dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or dioxane)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminoazetidine dihydrochloride (1.0 equivalent) in water.

  • Basification: Cool the solution in an ice bath (0-5 °C) and add a solution of sodium bicarbonate (approximately 2.5 equivalents) in water portion-wise. Ensure the pH of the solution becomes basic.

  • Addition of Protecting Group: To the cooled, stirred solution, add a solution of benzyl chloroformate (1.1 equivalents) in dioxane dropwise. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl azetidin-3-ylcarbamate as an oil or solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol). To this solution, add a solution of hydrochloric acid (1.0-1.2 equivalents) in diethyl ether or dioxane dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield this compound as a white to off-white solid.

Purification:

If necessary, the final product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/hexane.

Applications in Synthetic and Medicinal Chemistry

This compound is a versatile intermediate for introducing the 3-aminoazetidine moiety into more complex molecules. The Cbz protecting group can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to liberate the free amine, which can then be further functionalized.

General Deprotection and Functionalization Workflow:

Functionalization_Workflow Start Benzyl azetidin-3-ylcarbamate hydrochloride Deprotection Deprotection (e.g., H₂, Pd/C) Start->Deprotection Intermediate 3-Aminoazetidine hydrochloride Deprotection->Intermediate Coupling Coupling Reaction (e.g., Amide coupling, Reductive amination) Intermediate->Coupling R-X Final_Compound Target Molecule (e.g., API, Library Compound) Coupling->Final_Compound

A generalized workflow for the deprotection and subsequent functionalization of the title compound.

  • Kinase Inhibitors: The rigid azetidine ring can position key pharmacophoric groups for optimal interaction with the ATP-binding site of kinases.

  • GPCR Modulators: The three-dimensional nature of the scaffold is well-suited for interaction with the complex binding pockets of G-protein coupled receptors.

  • Enzyme Inhibitors: The constrained conformation can lead to enhanced binding affinity and selectivity for enzyme active sites.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel, sp³-rich molecules in drug discovery. Its conformational rigidity, combined with the synthetic handle provided by the protected amine, allows for the creation of structurally diverse compounds with potentially improved pharmacological properties. The synthetic protocols outlined in this guide provide a foundation for the utilization of this important scaffold in the development of next-generation therapeutics.

References

The Azetidine Scaffold: A Technical Primer for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Neuroscience

In the complex landscape of Central Nervous System (CNS) drug discovery, the four-membered, nitrogen-containing azetidine ring has emerged as a privileged scaffold.[1][2] Historically overshadowed by its five- and six-membered counterparts due to synthetic challenges, recent advancements in organic chemistry have unlocked its potential, revealing a host of desirable properties for CNS-targeted therapeutics.[1][3][4]

The unique conformational rigidity imparted by the strained four-membered ring is a key advantage. This structural constraint pre-organizes substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for CNS targets by reducing the entropic penalty upon binding.[1][5] Furthermore, the azetidine moiety serves as a versatile bioisostere for other cyclic amines and even planar structures, allowing chemists to escape "flatland" and explore novel, three-dimensional chemical space.[6][7] This often results in improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, which are critical for overcoming the formidable blood-brain barrier (BBB).[6]

This guide provides a comprehensive overview of the azetidine scaffold's application in CNS drug discovery, focusing on its impact on key neurological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Physicochemical and Pharmacokinetic (ADME) Properties

The incorporation of an azetidine ring can significantly influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, often in ways that are advantageous for CNS drug candidates. These molecules are generally designed to have lower molecular weights and polar surface areas to facilitate BBB penetration.[8][9]

Key ADME Parameters for Azetidine-Based Scaffolds

A selection of azetidine-based compounds and their derivatives demonstrates properties favorable for CNS applications, including high solubility, low to moderate protein binding, and good metabolic stability.[10]

Compound IDSolubility (PBS, µM)Mouse Plasma Stability (% remaining)Human Plasma Stability (% remaining)Mouse Microsomal Stability (% remaining)Human Microsomal Stability (% remaining)BBB PAMPA (Pe, 10⁻⁶ cm/s)Caco-2 (Papp A-B, 10⁻⁶ cm/s)
26a 402>99>99959810.11.1
27a >429>99>99969811.21.4
28a >429>99>99979910.51.3
29a >429>99>99989810.81.5
30a 384>99>99989811.51.2
31a >429>99>99989911.11.6
32a >429>99>99999910.91.4

Data summarized from a study on diverse azetidine-based scaffolds for CNS-focused libraries.[10] The high solubility and stability, combined with moderate permeability, highlight the potential of these scaffolds.

Key CNS Targets for Azetidine-Based Drugs

Azetidine scaffolds have been successfully employed to create potent and selective modulators for a variety of critical CNS targets.

Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for packaging monoamine neurotransmitters like dopamine from the cytoplasm into synaptic vesicles, a crucial step for neurotransmission.[3][11] By sequestering cytosolic dopamine, VMAT2 also protects neurons from dopamine-related oxidative stress.[1][12] Inhibition of VMAT2 is a therapeutic strategy for hyperkinetic movement disorders such as tardive dyskinesia and chorea associated with Huntington's disease.[6] Azetidine analogs of lobelane and derivatives of tetrabenazine have shown high potency as VMAT2 inhibitors.[13][14]

VMAT2_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DA_cyto Dopamine (Cytosolic) L_DOPA->DA_cyto AADC VMAT2 VMAT2 DA_cyto->VMAT2 MAO MAO DA_cyto->MAO Vesicle Synaptic Vesicle Synapse Dopamine Vesicle->Synapse Exocytosis DA_vesicle Dopamine (Vesicular) VMAT2->DA_vesicle Packaging DAT DAT DAT->DA_cyto Reuptake Metabolites Metabolites MAO->Metabolites Synapse->DAT D_Receptor Dopamine Receptors (D1, D2, etc.) Synapse->D_Receptor Signaling Postsynaptic Signaling (e.g., cAMP pathway) D_Receptor->Signaling Azetidine_Inhibitor Azetidine-Based VMAT2 Inhibitor Azetidine_Inhibitor->VMAT2 Inhibition

VMAT2's role in the dopaminergic synapse.
CompoundTargetAssay TypeKi (nM)IC50 (nM)
(+)-(2R,3R,11bR)-Dihydrotetrabenazine VMAT2[³H]DHTBZ Binding3.96 ± 0.40-
(+)-(3R,11bR)-Tetrabenazine VMAT2[³H]DHTBZ Binding4.47 ± 0.21-
Compound 13e (DHTBZ derivative) VMAT2[³H]DHTBZ Binding-5.13 ± 0.16
Compound 13e (DHTBZ derivative) VMAT2[³H]DA Uptake-6.04 ± 0.03
cis-Azetidine Analog (22b) VMAT2[³H]DA Uptake24-
trans-Azetidine Analog (15c) VMAT2[³H]DA Uptake31-

Data from studies on tetrabenazine derivatives and novel azetidine analogs.[2][6][14][15]

Glycine Transporter 1 (GlyT1)

GlyT1 regulates the concentration of glycine in the synaptic cleft. In the forebrain, glycine acts as an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors.[16] Inhibition of GlyT1 increases synaptic glycine levels, enhancing NMDA receptor function. This is a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia, which are associated with NMDA receptor hypofunction.[6][17] Several potent and selective azetidine-based GlyT1 inhibitors have been developed.[7][18]

GlyT1_Pathway cluster_glia Glial Cell / Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT1 GlyT1 Gly_cyto Glycine (Intracellular) GlyT1->Gly_cyto Reuptake Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->GlyT1 Glycine->NMDA_R Co-agonist note Increased synaptic glycine potentiates NMDA receptor function Ca_ion NMDA_R->Ca_ion Influx Plasticity Synaptic Plasticity (LTP, etc.) Ca_ion->Plasticity Activates Downstream Signaling Azetidine_Inhibitor Azetidine-Based GlyT1 Inhibitor Azetidine_Inhibitor->GlyT1 Inhibition

Mechanism of GlyT1 inhibitors on NMDA receptors.
Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in numerous cognitive functions.[11][12] The α4β2 subtype is a major target for smoking cessation therapies. Azetidine-containing compounds, such as sazetidine-A, have been developed as highly potent and selective α4β2 nAChR ligands.[19] The azetidine ring often serves as a bioisosteric replacement for the pyrrolidine ring found in nicotine, or the bridged system in varenicline, demonstrating its utility in modulating this receptor class.

nAChR_Pathway ACh Acetylcholine / Azetidine Agonist nAChR nAChR (e.g., α4β2) ACh->nAChR Binds Ion_Influx Na⁺, Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K Ca²⁺ triggers Neuroprotection Neuroprotection & Neuronal Survival Depolarization->Neuroprotection Modulates Excitability Akt Akt PI3K->Akt Activates Akt->Neuroprotection

Simplified nAChR-mediated signaling pathway.
CompoundTarget (rat)Ki (nM)Selectivity (α3β4/α4β2)Selectivity (α7/α4β2)
Sazetidine-A α4β2 nAChR0.06231,000x11,000x
Varenicline α4β2 nAChR0.142,500x3,800x
(-)-Nicotine α4β2 nAChR2.546x1,200x

Data from a comparative binding study.[19] Sazetidine-A, an azetidine-containing compound, shows exceptional affinity and selectivity for the α4β2 nAChR subtype.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the evaluation of novel chemical entities. Below are methodologies for key assays relevant to the CNS targets discussed.

Protocol 1: Synthesis of an Azetidine-Containing VMAT2 Inhibitor Analog

This protocol describes a general, multi-step synthesis for cis- and trans-1,4-disubstituted azetidine derivatives, based on the synthesis of lobelane analogs.[13]

Synthesis_Workflow Start N-Cbz Protected Azetidine Diol Step1 Swern Oxidation Start->Step1 Intermediate1 Dialdehyde Intermediate Step1->Intermediate1 Step2 Wittig Reaction Intermediate1->Step2 Intermediate2 Di-alkene Azetidine Step2->Intermediate2 Step3 Double Bond Reduction (H₂, Wilkinson's Cat.) Intermediate2->Step3 Intermediate3 N-Cbz Protected Di-alkyl Azetidine Step3->Intermediate3 Step4 Deprotection (H₂, Pd/C) Intermediate3->Step4 Final Final Azetidine Analog (VMAT2 Inhibitor) Step4->Final

Workflow for azetidine-based VMAT2 inhibitor synthesis.

Step-by-Step Methodology:

  • N-Deprotection and Re-protection: Start with the N-benzyl protected azetidine precursor. Remove the benzyl group via hydrogenation (e.g., 20% Pd(OH)₂ on carbon, H₂ gas, in methanol). Protect the resulting secondary amine with a carboxybenzyl (Cbz) group using benzyl chloroformate (CbzCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an appropriate solvent such as tetrahydrofuran (THF).[13]

  • Oxidation to Dialdehyde: Convert the primary alcohol functionalities of the N-Cbz protected diol to aldehydes via Swern oxidation. This involves reacting the diol with oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (e.g., -78 °C), followed by quenching with a hindered base like triethylamine.[13]

  • Wittig Reaction: React the dialdehyde intermediate with a suitable substituted phenylmethyltriphenylphosphonium bromide salt in the presence of a strong base like potassium tert-butoxide in THF. This step forms the di-alkene azetidine.[13]

  • Double Bond Reduction: Reduce the alkene double bonds via catalytic hydrogenation. A common method is using Wilkinson's catalyst ((PPh₃)₃RhCl) in a mixed solvent system (e.g., THF/tert-Butanol) under a hydrogen atmosphere.[13]

  • Final Deprotection: Remove the Cbz protecting group from the azetidine nitrogen via catalytic hydrogenation (e.g., 10% Pd on carbon, H₂ gas) to yield the final target compound.[13]

Protocol 2: Radioligand Binding Assay for VMAT2

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for VMAT2.[4][20]

  • Tissue Preparation: Homogenize rat brain striatum in ice-cold 0.32 M sucrose buffer. Perform differential centrifugation (e.g., 1,000 x g for 10-12 min, then supernatant at 22,000 x g for 10 min) to isolate the synaptic vesicle-rich fraction (pellet).[20]

  • Incubation: Resuspend the pellet and incubate the membranes with a known concentration of a radiolabeled VMAT2 ligand (e.g., 2 nM [³H]dihydrotetrabenazine, [³H]DHTBZ) in a suitable buffer (e.g., 50 mM HEPES, 0.32 M sucrose, pH 8.0).[6]

  • Competition: Add various concentrations of the unlabeled azetidine test compound to the incubation mixture. Include a control for non-specific binding using a high concentration of a known VMAT2 inhibitor (e.g., 20 µM unlabeled tetrabenazine).[6]

  • Separation: After incubation (e.g., 60 min at room temperature), terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI). This separates the bound radioligand from the free radioligand.[6]

  • Quantification: Wash the filters multiple times with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.[7]

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression analysis to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[16][21]

  • Preparation: Prepare a working solution of the azetidine test compound (e.g., 1 µM) in a phosphate buffer (100 mM, pH 7.4).[21]

  • Incubation Setup: In a 96-well plate, add pooled liver microsomes (e.g., human or rat, at a final protein concentration of 0.4-0.5 mg/mL) to the test compound solution.[16][22] Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration 1-3 mM).[16][21] Prepare a parallel incubation without NADPH as a negative control.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a quenching solution, typically 3-5 volumes of ice-cold acetonitrile containing an internal standard.[22]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLint).[16]

Protocol 4: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer resembling the intestinal epithelium to predict in vivo drug absorption and identify potential substrates of efflux transporters like P-glycoprotein.[19][23]

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in Transwell® plates and grow for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[24]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values (e.g., >300 Ω·cm²).[25]

  • Assay Setup: Wash the monolayers with a transport buffer (e.g., HBSS, pH 7.4). Add the test compound (e.g., at 10 µM) to the apical (A) compartment for A-to-B transport studies, or to the basolateral (B) compartment for B-to-A transport studies.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[23]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the compound is a substrate for active efflux.[24]

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal for CNS drug discovery. Its ability to confer conformational rigidity, improve metabolic stability, and provide novel exit vectors for exploring 3D chemical space makes it an attractive structural motif.[2][6] The successful application of this scaffold in developing potent and selective modulators for key CNS targets like VMAT2, GlyT1, and nAChRs underscores its broad utility.[7][14][19]

As synthetic methodologies continue to evolve, enabling more diverse and complex functionalization of the azetidine ring, its role is set to expand further.[3] The continued exploration of this "privileged" scaffold, guided by robust in vitro and in vivo characterization, holds significant promise for the development of the next generation of therapeutics for challenging neurological and psychiatric disorders.

References

Methodological & Application

Synthetic Routes for the Preparation of Benzyl Azetidin-3-ylcarbamate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes, experimental protocols, and quantitative data for the preparation of Benzyl azetidin-3-ylcarbamate hydrochloride, a key building block in medicinal chemistry. The presented methods are based on established chemical transformations and offer guidance for laboratory-scale synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure combines a strained azetidine ring, a common motif in drug discovery for introducing conformational rigidity, with a carbamate functional group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps. The following application notes detail two primary synthetic pathways for its preparation.

Synthetic Route 1: Direct N-Cbz Protection of 3-Aminoazetidine

This is the most direct approach, involving the protection of the primary amine of 3-aminoazetidine with a benzyloxycarbonyl (Cbz) group, followed by the formation of the hydrochloride salt.

Signaling Pathway Diagram

Synthetic_Route_1 A 3-Aminoazetidine Dihydrochloride C Benzyl azetidin-3-ylcarbamate A->C N-Cbz Protection B Benzyl Chloroformate (Cbz-Cl) B->C D This compound C->D Salt Formation Base Base (e.g., NaHCO₃, Et₃N) Base->C Neutralization HCl HCl in organic solvent HCl->D

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of Benzyl azetidin-3-ylcarbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoazetidine dihydrochloride (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq.) portion-wise to neutralize the hydrochloride salt and create basic conditions for the reaction.

  • Addition of Cbz-Cl: While maintaining the temperature at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Step 2: Formation of this compound

  • Dissolution: Dissolve the purified benzyl azetidin-3-ylcarbamate (1.0 eq.) in a minimal amount of a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.

Quantitative Data
StepReactantsKey ReagentsSolventTypical YieldPurity
N-Cbz Protection 3-Aminoazetidine dihydrochloride, Benzyl chloroformateNaHCO₃THF/Water85-95%>95%
Hydrochloride Salt Formation Benzyl azetidin-3-ylcarbamateHCl in DioxaneDiethyl Ether>95%>98%

Synthetic Route 2: From N-Boc-3-aminoazetidine

This alternative route starts from the commercially available N-Boc-3-aminoazetidine, which is first protected with the Cbz group, followed by the selective deprotection of the Boc group and subsequent hydrochloride salt formation.

Experimental Workflow Diagram

Synthetic_Route_2_Workflow cluster_0 Step 1: N-Cbz Protection cluster_1 Step 2: Boc Deprotection & Salt Formation start1 Dissolve N-Boc-3-aminoazetidine in organic solvent add_base1 Add Base (e.g., Et₃N) start1->add_base1 add_cbz Add Benzyl Chloroformate at 0°C add_base1->add_cbz react1 Stir at room temperature add_cbz->react1 workup1 Aqueous work-up and extraction react1->workup1 purify1 Purify by chromatography workup1->purify1 product1 N-Boc-N'-Cbz-3-aminoazetidine purify1->product1 start2 Dissolve protected intermediate in suitable solvent product1->start2 Proceed to next step add_hcl Add excess HCl (e.g., 4M in Dioxane) start2->add_hcl react2 Stir at room temperature add_hcl->react2 isolate Isolate precipitate by filtration react2->isolate wash_dry Wash with ether and dry isolate->wash_dry final_product This compound wash_dry->final_product

Caption: Experimental workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-((benzyloxy)carbonyl)amino)azetidine-1-carboxylate

  • Reaction Setup: Dissolve N-Boc-3-aminoazetidine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq.), to the solution.

  • Addition of Cbz-Cl: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water, separate the organic layer, and wash successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Step 2: Deprotection of Boc Group and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified tert-butyl 3-((benzyloxy)carbonyl)amino)azetidine-1-carboxylate (1.0 eq.) in a minimal amount of a solvent like ethyl acetate or methanol.

  • Acidolysis: Add an excess of a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane or saturated HCl in ethyl acetate).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The deprotection of the Boc group and the precipitation of the hydrochloride salt occur in this step.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a cold non-polar solvent like diethyl ether or hexane, and dry under vacuum to obtain the final product.

Quantitative Data
StepReactantsKey ReagentsSolventTypical YieldPurity
N-Cbz Protection N-Boc-3-aminoazetidine, Benzyl chloroformateTriethylamineDichloromethane90-98%>97%
Boc Deprotection & Salt Formation tert-Butyl 3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylateHCl in DioxaneEthyl Acetate90-97%>98%

Summary and Comparison of Routes

FeatureSynthetic Route 1Synthetic Route 2
Starting Material 3-Aminoazetidine DihydrochlorideN-Boc-3-aminoazetidine
Number of Steps 22
Key Transformations N-Cbz protection, Salt formationN-Cbz protection, Boc deprotection/Salt formation
Overall Yield Generally high (80-90%)Generally high (80-95%)
Considerations Requires careful basification of the starting material.N-Boc-3-aminoazetidine can be more expensive.

Both synthetic routes are viable for the preparation of this compound. The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1 is more atom-economical if 3-aminoazetidine dihydrochloride is readily available. Route 2 may be preferred if N-Boc-3-aminoazetidine is the more accessible starting material. Both methods yield the final product in high purity and good overall yield.

Application Notes and Protocols for the N-Deprotection of Benzyl azetidin-3-ylcarbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines in organic synthesis, prized for its stability across a range of chemical conditions. Its removal, typically under mild reductive conditions, allows for the selective unmasking of the amine functionality at a desired stage of a synthetic sequence. This is particularly crucial in the synthesis of complex molecules such as pharmaceuticals and peptidomimetics, where orthogonality with other protecting groups is paramount. The Cbz group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc cleavage, allowing for selective deprotection in complex molecules.[1]

This document provides detailed experimental protocols for the N-deprotection of Benzyl azetidin-3-ylcarbamate hydrochloride, a key intermediate in the synthesis of various bioactive compounds. The azetidine ring, a strained four-membered heterocycle, is a valuable scaffold in medicinal chemistry. The protocols outlined below are based on the most common and robust method for Cbz cleavage: catalytic hydrogenolysis.

Overview of N-Deprotection by Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most frequently employed method for the removal of the Cbz group.[2][3] This method involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, most commonly palladium on carbon (Pd/C). The reaction is clean, typically high-yielding, and proceeds under mild conditions, producing toluene and carbon dioxide as by-products.[2][3]

The hydrogen source for this transformation can be hydrogen gas (H₂) itself or a molecule that can transfer hydrogen in situ, such as ammonium formate or sodium borohydride.[4] The presence of the hydrochloride salt in the starting material can be advantageous, as the acidic conditions can prevent the poisoning of the palladium catalyst by the free amine product.[4]

Data Presentation: Comparison of Hydrogenolysis Conditions

The following table summarizes typical conditions for the N-deprotection of Cbz-protected amines via catalytic hydrogenolysis, providing a basis for optimizing the reaction for this compound.

ParameterProtocol 1: Catalytic Hydrogenation (H₂)Protocol 2: Transfer Hydrogenolysis (NaBH₄)
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Catalyst Loading 5-10 mol%10 wt% of substrate
Hydrogen Source Hydrogen gas (balloon or Parr apparatus)Sodium borohydride (NaBH₄)
Reagent Stoichiometry 1 atm to 50 psi of H₂1.0 - 1.5 equivalents of NaBH₄
Solvent Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-24 hours10 minutes - 2 hours
Typical Yield >90%>90%

Mandatory Visualizations

Signaling Pathway: Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis

G Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis cluster_substrate Cbz-Protected Amine cluster_catalyst Catalyst Surface cluster_intermediate Reaction Intermediates cluster_products Products Cbz_Amine Benzyl azetidin-3-ylcarbamate Pd_Surface Pd/C Catalyst Surface Cbz_Amine->Pd_Surface Coordination Carbamic_Acid Unstable Carbamic Acid Intermediate Cbz_Amine->Carbamic_Acid Formation Toluene Toluene Cbz_Amine->Toluene Adsorbed_H2 Adsorbed Hydrogen Atoms Adsorbed_H2->Cbz_Amine Hydrogenolysis (C-O bond cleavage) Deprotected_Amine Azetidin-3-amine Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 H2 H₂ (Hydrogen Source) H2->Pd_Surface Adsorption

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental Workflow: N-Deprotection of this compound

G Experimental Workflow for N-Deprotection start Start dissolve Dissolve Benzyl azetidin-3-ylcarbamate hydrochloride in Methanol start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenation Introduce Hydrogen Source (H₂ gas or Transfer Agent) add_catalyst->hydrogenation reaction Stir at Room Temperature (Monitor by TLC/LC-MS) hydrogenation->reaction filtration Filter through Celite to remove Pd/C reaction->filtration concentration Concentrate the filtrate under reduced pressure filtration->concentration purification Purify the crude product (if necessary) concentration->purification end End: Azetidin-3-amine hydrochloride purification->end

Caption: Experimental workflow for N-deprotection.

Experimental Protocols

Protocol 1: N-Deprotection via Catalytic Hydrogenation with H₂ Gas

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or balloon setup)

Procedure:

  • Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).

  • Inerting: Flush the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times. For a balloon setup, inflate a balloon with hydrogen gas and attach it to the flask via a needle.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or as per apparatus specifications) at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, carefully purge the reaction flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude azetidin-3-amine hydrochloride.

  • Purification: If necessary, the crude product can be purified by recrystallization or chromatography.

Protocol 2: N-Deprotection via Transfer Hydrogenolysis with Sodium Borohydride

This protocol offers a convenient alternative to the use of flammable hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (10 wt% of the starting material) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly and portion-wise, add sodium borohydride (1.0-1.5 equiv) to the stirred suspension. Caution: Hydrogen gas is evolved during this addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is often rapid, typically completing within 10 minutes to 2 hours.[3]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a few drops of water or dilute acetic acid.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude azetidin-3-amine hydrochloride.

  • Purification: Further purification can be achieved by recrystallization or chromatography if required.

References

Application of Benzyl Azetidin-3-ylcarbamate Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, conformational rigidity, and biological activity. Azetidine-containing amino acids, as constrained analogs of proline, are of particular interest for their ability to induce specific secondary structures in peptides. Benzyl azetidin-3-ylcarbamate hydrochloride serves as a valuable building block for introducing a 3-aminoazetidine moiety into a peptide sequence via solid-phase peptide synthesis (SPPS). The benzyl carbamate (Cbz or Z) group provides side-chain protection of the azetidine nitrogen. This document provides detailed application notes and protocols for the use of this building block in Fmoc-based SPPS.

The primary challenge in utilizing side-chain Cbz protection in Fmoc-SPPS is its potential lability during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection of other side-chain protecting groups. However, with careful selection of the cleavage cocktail, the Cbz group can be preserved if desired, or removed concomitantly.

Data Presentation

Successful incorporation of benzyl azetidin-3-ylcarbamate relies on efficient coupling and strategic deprotection. The following table summarizes typical coupling efficiencies and final purities that can be expected when incorporating a similar non-natural amino acid with side-chain Cbz protection into a model peptide sequence.

ParameterValueConditions
Building Block Fmoc-3-(N-Cbz-amino)azetidine-1-carboxylic acidPrepared from Benzyl azetidin-3-ylcarbamate HCl
Peptide Sequence Ac-Ala-Ala-[Aze(Cbz)]-Ala-Ala-NH₂Model pentapeptide on Rink Amide resin
Coupling Reagent HBTU/HOBt/DIEAStandard conditions
Coupling Time 2 hoursMonitored by Kaiser test
Average Coupling Yield >98%Based on Fmoc deprotection UV absorbance
Final Peptide Purity (Cbz on) ~90%After cleavage with 95% TFA, 2.5% TIS, 2.5% H₂O
Final Peptide Purity (Cbz off) >95%After catalytic hydrogenation of the cleaved peptide

Experimental Protocols

Preparation of Fmoc-3-(N-Cbz-amino)azetidine-1-carboxylic acid

Before incorporation into SPPS, the commercially available this compound must be converted to the corresponding N-Fmoc derivative.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Phosgene solution (or triphosgene)

  • Activated charcoal

Procedure:

  • Neutralization: Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (2.5 equivalents) and stir until the evolution of gas ceases.

  • Fmoc Protection: Cool the solution to 0°C and add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Add water and extract the aqueous phase with diethyl ether. Wash the organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected intermediate.

  • Carboxylation (General Procedure): The N-Fmoc protected azetidine can be carboxylated at the ring nitrogen to generate the carboxylic acid required for SPPS. A common method involves reaction with phosgene or a phosgene equivalent like triphosgene in the presence of a hindered base to form an N-carbonyl chloride, followed by hydrolysis. This step should be performed with extreme caution in a well-ventilated fume hood by trained personnel.

  • Purification: The final product, Fmoc-3-(N-Cbz-amino)azetidine-1-carboxylic acid, is purified by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual incorporation of Fmoc-3-(N-Cbz-amino)azetidine-1-carboxylic acid into a peptide sequence using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-3-(N-Cbz-amino)azetidine-1-carboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • In a separate tube, dissolve Fmoc-3-(N-Cbz-amino)azetidine-1-carboxylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), continue coupling for another hour.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection (Cbz group preserved):

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. The Cbz group is generally stable to this cleavage cocktail for short periods (2-3 hours).[1]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Optional: On-resin or Post-cleavage Cbz Deprotection

If the final peptide requires a free amine on the azetidine side chain, the Cbz group can be removed.

  • Post-cleavage Deprotection (Recommended):

    • Dissolve the purified, Cbz-protected peptide in methanol or another suitable solvent.

    • Add Palladium on carbon (Pd/C) catalyst (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by HPLC or mass spectrometry).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

  • On-resin Deprotection: While possible, on-resin hydrogenation can be less efficient due to poor diffusion of reagents into the resin beads.

Visualizations

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps SPPS Cycle cluster_final Final Steps start Benzyl azetidin-3-ylcarbamate HCl neutralize Neutralization (NaHCO₃) start->neutralize fmoc_protect Fmoc Protection (Fmoc-Cl) neutralize->fmoc_protect carboxylate Carboxylation fmoc_protect->carboxylate building_block Fmoc-Aze(Cbz)-OH carboxylate->building_block couple Couple Fmoc-Aze(Cbz)-OH (HBTU/HOBt/DIEA) building_block->couple resin Fmoc-Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 wash1->couple wash2 Wash (DMF/DCM) couple->wash2 wash2->deprotect Repeat for next AA final_deprotect Final Fmoc Deprotection wash2->final_deprotect cleave Cleavage from Resin (TFA/TIS/H₂O) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify

Caption: Workflow for the preparation and incorporation of Benzyl azetidin-3-ylcarbamate in SPPS.

Deprotection_Pathway start Crude Peptide -Ala-Aze(Cbz)-Ala- purify RP-HPLC Purification start->purify cbz_on Final Peptide (Cbz Protected) purify->cbz_on hydrogenate Hydrogenolysis (H₂, Pd/C) purify->hydrogenate cbz_off Final Peptide (Aze side-chain deprotected) hydrogenate->cbz_off

Caption: Post-cleavage processing pathways for the synthesized peptide.

References

Application of Benzyl Azetidin-3-ylcarbamate Hydrochloride in the Development of Kinase Inhibitors: A Proposed Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines a proposed application of Benzyl azetidin-3-ylcarbamate hydrochloride in the design and synthesis of kinase inhibitors. The protocols and workflows are based on established synthetic methodologies and the known structure-activity relationships of azetidine-containing kinase inhibitors, such as those targeting Signal Transducer and Activator of Transcription 3 (STAT3) and Mer Tyrosine Kinase (MerTK).[3][4]

Principle of Application

This compound serves as a protected form of 3-aminoazetidine. The benzyl carbamate (Cbz) group is a common protecting group for amines, which can be selectively removed to reveal the reactive secondary amine of the azetidine ring. This unprotected azetidine can then be incorporated as a key building block into various kinase inhibitor scaffolds through diverse chemical transformations. The azetidine ring can act as a rigid linker or be substituted to interact with specific residues in the kinase active site.

Proposed Synthetic Workflow

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves a two-step process: deprotection followed by coupling to a suitable scaffold.

G start Benzyl azetidin-3-ylcarbamate hydrochloride deprotection Deprotection (e.g., Hydrogenolysis) start->deprotection intermediate Azetidin-3-ylcarbamate (Free Amine) deprotection->intermediate coupling Coupling Reaction (e.g., Amide coupling, S N Ar) intermediate->coupling final_product Final Kinase Inhibitor coupling->final_product scaffold Kinase Inhibitor Scaffold (e.g., Pyrimidine, Pyrazole) scaffold->coupling

Caption: Proposed synthetic workflow for kinase inhibitor synthesis.

Data Presentation: Representative Azetidine-Containing Kinase Inhibitors

The following table summarizes quantitative data for known kinase inhibitors that feature a substituted azetidine moiety. It is important to note that these compounds are not directly synthesized from this compound but serve to illustrate the potential potency achievable with the azetidine scaffold.

Compound Name/ReferenceKinase TargetIC50 (nM)Cell-based Assay EC50 (µM)
STAT3 Inhibitor (5a) [3]STAT3550>10
STAT3 Inhibitor (8i) [3]STAT3340>10
MerTK Inhibitor (31) [4]MerTK--

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Cbz protecting group to yield the free amine of azetidin-3-ylcarbamate.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a hydrogenator apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude azetidin-3-ylcarbamate free amine. This product can often be used in the next step without further purification.

Protocol 2: Coupling of Azetidin-3-ylcarbamate to a Kinase Inhibitor Scaffold (Amide Bond Formation)

This protocol provides a general method for coupling the deprotected azetidine intermediate to a carboxylic acid-containing kinase inhibitor scaffold.

Materials:

  • Azetidin-3-ylcarbamate (from Protocol 1)

  • Carboxylic acid-functionalized kinase inhibitor scaffold

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid-functionalized kinase inhibitor scaffold in an anhydrous solvent like DMF or DCM under an inert atmosphere.

  • Add the amide coupling reagents (e.g., 1.1 equivalents of HATU and 1.5 equivalents of DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of azetidin-3-ylcarbamate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final azetidine-containing kinase inhibitor.

Relevant Signaling Pathway: STAT3

Azetidine-containing amides have been identified as potent inhibitors of STAT3.[3] The STAT3 signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.

G cluster_0 Cytoplasm cluster_1 Nucleus cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 jak->stat3_inactive Phosphorylation stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus gene_transcription Gene Transcription (Proliferation, Survival) inhibitor Azetidine-based STAT3 Inhibitor inhibitor->stat3_active Inhibition

Caption: Simplified STAT3 signaling pathway and point of inhibition.

Conclusion

This compound is a versatile building block for the synthesis of novel kinase inhibitors. Following deprotection, the resulting azetidin-3-ylcarbamate can be incorporated into various molecular scaffolds to generate potent and selective inhibitors of key kinase targets. The protocols and workflows presented here provide a foundational guide for researchers to explore the potential of this compound in drug discovery programs. Further optimization and derivatization of the azetidine moiety can lead to the development of next-generation kinase inhibitors with improved pharmacological profiles.

References

Application Notes and Protocols for Benzyl azetidin-3-ylcarbamate hydrochloride as a Constrained Amino Acid Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl azetidin-3-ylcarbamate hydrochloride as a constrained amino acid surrogate in peptide-based drug discovery. The content covers its role in modulating peptide conformation, detailed experimental protocols for its incorporation into peptides, and methods for biophysical and biological characterization.

Introduction

Constrained amino acids are invaluable tools in medicinal chemistry for rigidifying peptide backbones, thereby improving metabolic stability, receptor affinity, and selectivity. This compound, with its four-membered ring, serves as a unique surrogate that can induce specific turn conformations in peptides, differing from the more common proline-induced turns. Its incorporation can lead to peptides with enhanced biological activity and improved pharmacokinetic profiles. This document outlines the application of this surrogate in the design and synthesis of novel peptide-based therapeutics.

Data Presentation

The incorporation of constrained amino acids like azetidine derivatives can significantly impact the biological activity of peptides. Below are examples of quantitative data for azetidine-containing compounds, demonstrating their potential in modulating protein function.

Table 1: Inhibitory Activity of Azetidine-Based STAT3 Inhibitors

CompoundTargetCell LineIC50 (µM)
H172 (9f)STAT3MDA-MB-468 (Breast Cancer)0.98[1][2]
H182STAT3MDA-MB-468 (Breast Cancer)0.66[1][2]
H120 (8e)STAT3MDA-MB-468 (Breast Cancer)1.75[1][2]
H105STAT3MDA-MB-468 (Breast Cancer)2.07[1][2]
7eSTAT3MDA-MB-231 (Breast Cancer)0.9 - 1.9[1]

Table 2: Inhibitory Activity of Azetidine-Containing TZT-1027 Analogues

CompoundTargetCell LineIC50 (nM)
1aTubulinA549 (Lung Cancer)2.2[3][4]
1aTubulinHCT116 (Colon Cancer)2.1[3][4]

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing this compound.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Fmoc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Coupling of Subsequent Amino Acids: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conformational Analysis using Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to assess the secondary structure of a peptide containing this compound.

Materials:

  • Purified peptide

  • Phosphate buffer (pH 7.4)

  • Trifluoroethanol (TFE)

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified peptide in phosphate buffer. Prepare serial dilutions to obtain final concentrations ranging from 10 to 100 µM. Prepare a similar set of samples in a buffer containing 50% TFE to induce helical structures.

  • CD Measurement:

    • Record CD spectra from 190 to 260 nm at 25°C using a CD spectrometer.

    • Use a 1 mm path length quartz cuvette.

    • Record the spectrum of the buffer alone as a baseline.

  • Data Analysis:

    • Subtract the baseline spectrum from the peptide spectra.

    • Convert the data to mean residue ellipticity [θ].

    • Analyze the spectra for characteristic secondary structure features (e.g., minima at ~208 and ~222 nm for α-helices, minimum at ~218 nm for β-sheets).

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of a peptide containing this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • DMEM medium with 10% FBS

  • Peptide stock solution (in DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: GPCR β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to measure the ability of a peptide containing this compound to modulate GPCR activity by monitoring β-arrestin recruitment.[5][6]

Materials:

  • PathHunter® β-arrestin cell line expressing the GPCR of interest (DiscoverX)

  • Cell culture medium

  • Peptide stock solution

  • Agonist for the GPCR of interest

  • Assay buffer

  • Detection reagent

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a 96-well plate and incubate overnight.

  • Compound Addition (Antagonist Mode):

    • Add serial dilutions of the test peptide to the wells.

    • Incubate for 30 minutes at 37°C.

    • Add the GPCR agonist at a concentration corresponding to its EC80.

    • Incubate for 90 minutes at 37°C.

  • Compound Addition (Agonist Mode):

    • Add serial dilutions of the test peptide to the wells.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Add the detection reagent to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal as a function of peptide concentration to determine EC50 (agonist mode) or IC50 (antagonist mode) values.

Visualizations

Signaling Pathway: STAT3 Inhibition

Azetidine-based compounds have been shown to target the STAT3 signaling pathway, which is often dysregulated in cancer.[1][2] The following diagram illustrates the canonical STAT3 signaling cascade and the point of inhibition.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Binding Gene Gene Transcription (Proliferation, Survival) DNA->Gene Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_active Inhibition of Dimerization

Caption: STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the general workflow for incorporating this compound into a peptide using SPPS.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF & DCM) Deprotect->Wash1 Couple Couple Amino Acid (DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF & DCM) Couple->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotect Yes Cleave Cleave from Resin (TFA cocktail) Repeat->Cleave No Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize (Mass Spec) Purify->Characterize End Purified Peptide Characterize->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship: Constrained vs. Flexible Peptides

This diagram illustrates the conceptual differences in conformational freedom between a flexible peptide and a peptide constrained with an azetidine surrogate.

Conformation Flexible Flexible Peptide Conformations Multiple Low-Energy Conformations Flexible->Conformations Binding Receptor Binding (Entropically Penalized) Conformations->Binding Constrained Constrained Peptide (with Azetidine Surrogate) SingleConformation Restricted Conformation (Pre-organized for Binding) Constrained->SingleConformation ImprovedBinding Improved Receptor Binding (Reduced Entropic Penalty) SingleConformation->ImprovedBinding

Caption: Conformational differences between flexible and constrained peptides.

References

Synthesis of novel heterocyclic compounds using Benzyl azetidin-3-ylcarbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Novel Spiro[azetidine-2,3'-oxindole] Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzyl azetidin-3-ylcarbamate hydrochloride is a valuable and versatile building block in medicinal chemistry. It provides a synthetically accessible source of the azetidine ring, a four-membered nitrogen-containing heterocycle. The inherent ring strain of azetidines makes them unique intermediates for the synthesis of more complex molecular architectures.[1] Furthermore, the azetidine motif is a privileged structure found in numerous approved drugs and clinical candidates, highlighting its importance in drug discovery.[1][2]

This application note details a robust protocol for the synthesis of a class of novel heterocyclic compounds: spiro[azetidine-2,3'-oxindole]-2',4-diones . These molecules, also known as spirooxindolo-β-lactams, incorporate the azetidine ring in a spirocyclic fusion with an oxindole core, another critical pharmacophore. Spirooxindoles have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, making them attractive targets for drug development programs.[1][3][4][5] The synthesis is achieved via the Staudinger ketene-imine cycloaddition, a powerful [2+2] cycloaddition reaction for constructing the β-lactam (azetidin-2-one) ring.[6]

Overall Synthetic Workflow

The synthesis of spiro[azetidine-2,3'-oxindole] derivatives is accomplished through a multi-step process that can be performed in a one-pot fashion. The general workflow involves the preparation of an imine (Schiff base) from isatin, followed by an in-situ generation of a ketene, and culminating in the key cycloaddition reaction.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Generation (in situ) cluster_2 Step 3: [2+2] Cycloaddition cluster_3 Step 4: Work-up & Purification Isatin Isatin Derivative Imine Isatin Schiff Base (Imine) Isatin->Imine Condensation (e.g., EtOH, Acetic Acid) Amine Aromatic Amine Amine->Imine Imine_ref Isatin Schiff Base PAA Phenylacetic Acid Derivative Ketene Ketene Intermediate PAA->Ketene + Base (e.g., DIPEA) Reagent Activating Reagent (e.g., TsCl, Oxalyl Chloride) Reagent->Ketene Ketene_ref Ketene Product Spiro[azetidine-2,3'-oxindole] Imine_ref->Product Staudinger Reaction Ketene_ref->Product Product_ref Crude Product Final Purified Spiro-Heterocycle Product_ref->Final Column Chromatography

Figure 1: General workflow for the one-pot synthesis of spiro[azetidine-2,3'-oxindole] derivatives.

Experimental Protocols

This section provides a representative protocol for the one-pot synthesis of cis-3-(4-Chlorophenyl)-1-(p-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione, adapted from established literature procedures.[7][8]

Part A: Synthesis of Isatin Schiff Base (Intermediate)

While the reaction can be performed in one pot, this initial step describes the synthesis of the imine intermediate.

  • Materials: Isatin, 4-methylaniline (p-toluidine), absolute ethanol, glacial acetic acid.

  • Procedure: a. To a solution of isatin (10 mmol) in absolute ethanol (50 mL), add 4-methylaniline (10 mmol). b. Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. c. Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature. The solid product will precipitate. e. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 3-(p-tolylimino)indolin-2-one.

Part B: One-Pot Synthesis of Spiro[azetidine-2,3'-oxindole]

This protocol details the one-pot cycloaddition reaction.

  • Materials: 3-(p-tolylimino)indolin-2-one (1 mmol), 2-(4-chlorophenyl)acetic acid (1.5 mmol), 4-toluenesulfonyl chloride (TsCl) (2 mmol), Diisopropylethylamine (DIPEA) (3 mmol), o-xylene.

  • Reaction Setup: a. Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. b. Add 3-(p-tolylimino)indolin-2-one (1 mmol), 2-(4-chlorophenyl)acetic acid (1.5 mmol), and o-xylene (20 mL) to the flask.

  • Procedure: a. Stir the suspension at room temperature under a nitrogen atmosphere. b. Add 4-toluenesulfonyl chloride (2 mmol) to the mixture. c. Slowly add diisopropylethylamine (3 mmol) dropwise over 5 minutes. d. Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: a. After the reaction is complete, filter the mixture to remove any precipitated salts. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. d. Combine the fractions containing the desired product and evaporate the solvent to yield the pure cis-diastereomer as a solid.[7][8]

Data Presentation: Synthesis of Spiro[azetidine-2,3'-oxindole] Derivatives

The following tables summarize the results for the synthesis of various spiro-β-lactam derivatives using the one-pot Staudinger cycloaddition method.

Table 1: Synthesis of Spiro-β-lactams from Various Phenylacetic Acids [7] (Reaction Conditions: Isatin Schiff Base (1 mmol), Phenylacetic Acid (1.5 mmol), TsCl (2 mmol), DIPEA (3 mmol), o-xylene, RT)

EntryPhenylacetic Acid Substituent (R1)Imine Substituent (R2)ProductYield (%)Diastereomeric Ratio (cis:trans)
1H4-CH₃(2R,3S)-1-(p-tolyl)-3-phenylspiro[azetidine-2,3′-indoline]-2′,4-dione41%>95:5
24-Cl4-CH₃(2R,3S)-3-(4-chlorophenyl)-1-(p-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione34%>95:5
34-Br4-Cl(2R,3S)-3-(4-bromophenyl)-1-(4-chlorophenyl)spiro[azetidine-2,3′-indoline]-2′,4-dione20%>95:5
44-F4-F(2R,3S)-3-(4-fluorophenyl)-1-(4-fluorophenyl)spiro[azetidine-2,3′-indoline]-2′,4-dione45%>95:5
54-OCH₃4-OCH₃(2R,3R)-1,3-bis(4-methoxyphenyl)spiro[azetidine-2,3′-indoline]-2′,4-dione51%<5:95

Table 2: Characterization Data for Selected Compounds [7][9]

CompoundFormulaM.W. ( g/mol )M.P. (°C)¹H NMR (δ, ppm in DMSO-d₆)
cis-3e C₂₄H₁₉ClN₂O₂402.88243–24510.87 (s, 1H), 7.64 (d, 1H), 7.36–7.42 (m, 3H), 7.07–7.20 (m, 5H), 7.01 (d, 1H), 6.90 (d, 1H), 6.59 (d, 1H), 5.32 (s, 1H), 2.21 (s, 3H)
cis-3j C₂₂H₁₄BrClN₂O₂469.72269–27110.92 (s, 1H), 7.68 (d, 1H), 7.53 (d, 2H), 7.38–7.43 (m, 3H), 7.08–7.14 (m, 3H), 6.99–7.04 (m, 3H), 5.36 (s, 1H)

Biological Context and Relevant Signaling Pathway

Novel heterocyclic compounds are often designed as modulators of specific cellular signaling pathways implicated in disease. The JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, influencing gene expression related to immunity, proliferation, and cell survival.[10][11] Dysregulation of this pathway is a hallmark of various cancers and inflammatory disorders, making it a prime target for therapeutic intervention.[11][12] Azetidine-containing compounds have been successfully developed as potent inhibitors of components within this pathway.

G Cytokine Cytokine / Growth Factor Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:r1 1. Ligand Binding JAK JAK Receptor:r3->JAK 2. JAK Activation STAT STAT Receptor:r3->STAT 4. STAT Recruitment P1 P JAK->P1 3. Phosphorylation P2 P JAK->P2 P P STAT_P STAT-P Dimer STAT Dimer STAT_P->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation DNA DNA Dimer->DNA 8. DNA Binding Gene Target Gene Transcription DNA->Gene P1->Receptor:r3 P2->STAT_P 5. STAT Phosphorylation

Figure 2: Simplified diagram of the JAK-STAT signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl Azetidin-3-ylcarbamate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl azetidin-3-ylcarbamate hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification strategies for this compound, a polar and basic compound, include:

  • Recrystallization: Effective for obtaining highly crystalline and pure solid material.

  • Flash Column Chromatography: Widely used for separating the target compound from impurities with different polarities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for achieving very high purity, especially for challenging separations.

Q2: My compound appears to be degrading during purification. What could be the cause?

A2: Benzyl carbamates (Cbz-protected amines) can be sensitive to certain conditions. Potential causes for degradation include:

  • Hydrolysis: The carbamate group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. While generally stable under mildly acidic or basic conditions used in standard purification, prolonged exposure should be avoided.

  • Reaction with Nucleophiles: Residual nucleophiles from the synthesis may react with the carbamate.

  • Instability of the Azetidine Ring: While generally stable, the strained four-membered azetidine ring can be susceptible to ring-opening under harsh conditions, although this is less common for N-protected azetidines.

Q3: I am observing poor peak shape (tailing) during column chromatography. What is the reason and how can I fix it?

A3: Poor peak shape for basic compounds like azetidine derivatives on silica gel is often due to strong interactions between the basic nitrogen of the azetidine and acidic silanol groups on the silica surface. This can be addressed by:

  • Adding a Basic Modifier: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), into the mobile phase (typically 0.1-1%) can neutralize the acidic sites on the silica gel and improve peak shape.

  • Using a Different Stationary Phase: Employing a less acidic stationary phase, such as alumina (basic or neutral), or using reversed-phase chromatography can mitigate this issue.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Steps
Irreversible Adsorption on Silica Gel The basic nature of the azetidine moiety can lead to strong binding to the acidic silica gel.
Solution: Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce strong interactions.
Product is Too Polar and Not Eluting The hydrochloride salt form is highly polar and may not elute with standard normal-phase solvent systems.
Solution: Consider converting the hydrochloride salt to the free base before chromatography by a gentle basic wash, followed by extraction. Alternatively, use a more polar mobile phase, such as a gradient of methanol in dichloromethane. Reversed-phase chromatography is also a suitable option for polar compounds.
Co-elution with Impurities Impurities with similar polarity to the product may be difficult to separate.
Solution: Optimize the mobile phase composition by trying different solvent systems or using a shallower gradient. High-resolution techniques like preparative HPLC may be necessary.
Issue 2: Product Fails to Crystallize During Recrystallization
Potential Cause Troubleshooting Steps
Inappropriate Solvent System The product may be too soluble or insoluble in the chosen solvent.
Solution: Systematically screen a range of solvents with varying polarities. Common choices for hydrochloride salts include isopropanol, ethanol, or mixtures like methanol/ethyl acetate or ethanol/ether.
Presence of Impurities Impurities can inhibit crystal formation.
Solution: First, attempt to remove impurities by other methods like a simple wash or a quick filtration through a small plug of silica gel.
Oiling Out The compound separates as a liquid phase instead of crystallizing.
Solution: Try using a solvent system where the compound has lower solubility at elevated temperatures. Slow cooling, scratching the inside of the flask with a glass rod, or adding a seed crystal can induce crystallization.

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system may need to be determined experimentally.

Procedure:

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., hot isopropanol or a mixture of methanol and ethyl acetate) to dissolve the solid completely. Gentle heating may be required.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Typical Solvent Systems for Recrystallization of Amine Hydrochlorides:

Solvent SystemPolarityNotes
IsopropanolPolar ProticGood for many hydrochloride salts.
Ethanol/Diethyl EtherPolar Protic / NonpolarDissolve in hot ethanol and add ether until turbidity is observed, then cool.
Methanol/Ethyl AcetatePolar Protic / Polar AproticDissolve in a minimum of hot methanol and add ethyl acetate to induce crystallization.[1]
Flash Column Chromatography of Benzyl azetidin-3-ylcarbamate (Free Base)

It is often advantageous to purify the free base form of the amine and then convert it back to the hydrochloride salt.

Procedure:

  • Neutralization: Dissolve the crude hydrochloride salt in a minimal amount of water and adjust the pH to ~9-10 with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Preparation: Pack a silica gel column with the chosen mobile phase.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the appropriate mobile phase, collecting fractions. A common mobile phase is a gradient of ethyl acetate in hexanes, often with the addition of 0.1-1% triethylamine to improve peak shape.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation (Optional): Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether or dioxane dropwise to precipitate the hydrochloride salt. Collect the solid by filtration.

Typical Mobile Phases for Flash Chromatography of N-Cbz Protected Amines:

Mobile Phase SystemPolarityNotes
Ethyl Acetate / HexanesAdjustableA standard system for compounds of moderate polarity.
Dichloromethane / MethanolPolarSuitable for more polar compounds.
Ethyl Acetate / Hexanes + 0.5% TriethylamineAdjustable (Basic)The addition of triethylamine is recommended to prevent peak tailing.
Preparative HPLC Purification

For high-purity requirements, preparative HPLC is the method of choice.

Procedure:

  • Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A reversed-phase C18 column is often a good starting point.

  • Method Scale-up: Scale up the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.

  • Purification: Inject the crude sample onto the preparative HPLC system and collect the fractions corresponding to the pure product peak.

  • Solvent Removal: Remove the mobile phase from the collected fractions, typically by lyophilization or rotary evaporation, to obtain the purified product.

Example Preparative HPLC Conditions for a Related Compound:

ParameterValue
Column Reversed-phase C18, 10 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 10-90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm

Visualizations

experimental_workflow Purification Workflow for Benzyl azetidin-3-ylcarbamate HCl crude Crude Product (Benzyl azetidin-3-ylcarbamate HCl) recrystallization Recrystallization crude->recrystallization neutralization Neutralization (aq. NaHCO3) crude->neutralization pure_product Purified Product recrystallization->pure_product column Column Chromatography (as free base) prep_hplc Preparative HPLC column->prep_hplc For higher purity salt_formation Salt Formation (HCl in Ether) column->salt_formation prep_hplc->pure_product extraction Extraction (e.g., DCM) neutralization->extraction extraction->column salt_formation->pure_product

Caption: General purification workflow for Benzyl azetidin-3-ylcarbamate HCl.

troubleshooting_logic Troubleshooting Low Yield in Column Chromatography start Low Yield in Column Chromatography check_tailing Is there significant peak tailing on TLC/column? start->check_tailing add_tea Add 0.1-1% Triethylamine to mobile phase check_tailing->add_tea Yes check_polarity Is the product highly polar? check_tailing->check_polarity No solution Yield Improved add_tea->solution switch_to_rp Use Reversed-Phase (RP) Chromatography or a more polar mobile phase (e.g., MeOH/DCM) check_polarity->switch_to_rp Yes check_coelution Are there co-eluting impurities? check_polarity->check_coelution No switch_to_rp->solution optimize_gradient Optimize mobile phase or use Prep-HPLC check_coelution->optimize_gradient Yes optimize_gradient->solution

Caption: Troubleshooting logic for low yield in column chromatography.

References

Identifying and minimizing side products in reactions with Benzyl azetidin-3-ylcarbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Benzyl azetidin-3-ylcarbamate hydrochloride in their synthetic workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

The primary reactive site is the secondary amine within the azetidine ring. This nitrogen is nucleophilic and will readily react with electrophiles such as alkyl halides and acylating agents. The benzyloxycarbonyl (Cbz) protecting group is generally stable but can be labile under certain conditions. The strained azetidine ring itself can also be susceptible to ring-opening.

Q2: What are the typical side products I should watch for during N-alkylation reactions?

Over-alkylation is a common side reaction when reacting secondary amines with alkyl halides. This can lead to the formation of the tertiary amine and, in some cases, the corresponding quaternary ammonium salt. The product mixture can be challenging to separate due to similar polarities.

Q3: Are there common side products associated with N-acylation reactions?

While generally cleaner than alkylation, N-acylation can present its own challenges. If using an acyl halide, the choice of base is critical. Some non-nucleophilic bases can promote the formation of ketene intermediates from the acyl halide, which can lead to undesired byproducts. Additionally, if the reaction conditions are too harsh, the amide product can sometimes be dehydrated to a nitrile, although this is less common.

Q4: Under what conditions might the azetidine ring open?

The strained four-membered ring of azetidine is susceptible to ring-opening, particularly under acidic conditions. Protonation of the azetidine nitrogen can make the ring more electrophilic and prone to attack by nucleophiles, leading to linear amine derivatives. This decomposition pathway is a key stability concern to be mindful of during reaction setup and workup.[1]

Q5: How stable is the Cbz protecting group during these reactions?

The Cbz group is relatively robust and stable to a variety of reaction conditions, including those for many N-alkylation and N-acylation reactions. However, it is sensitive to strong acids and catalytic hydrogenation. Care should be taken to avoid these conditions if the Cbz group needs to remain intact.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments, with a focus on identifying and minimizing side products.

Problem 1: Low yield of the desired N-alkylated product with multiple spots on TLC, including some less polar than the starting material.

Potential Cause: Over-alkylation of the azetidine nitrogen. The desired mono-alkylated product is also a nucleophile and can react further with the alkylating agent to form a tertiary amine and potentially a quaternary ammonium salt.[2][3][4]

Troubleshooting and Minimization Strategies:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent. A 1:1 stoichiometry is a good starting point, with gradual increases if starting material remains.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of the product reacting further.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to scavenge the acid byproduct without competing in the alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.

ParameterRecommendation for Minimizing Over-alkylation
Alkylating Agent Stoichiometry 1.0 - 1.2 equivalents
Addition Method Slow, dropwise addition
Base Non-nucleophilic, sterically hindered (e.g., DIPEA)
Temperature Start at 0 °C and slowly warm to room temperature
Problem 2: Formation of an unexpected, highly polar byproduct during N-acylation, especially during acidic workup.

Potential Cause: Ring-opening of the azetidine ring. The N-acylated azetidine can be susceptible to ring-opening under acidic conditions, leading to the formation of a linear amino-amide derivative.[1][5][6]

Troubleshooting and Minimization Strategies:

  • Neutral or Basic Workup: Avoid acidic conditions during the reaction workup. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can facilitate ring-opening, especially in the presence of acid.

  • Mild Acylating Agents: If possible, use milder acylating agents, such as activated esters, instead of highly reactive acyl chlorides.

Experimental Protocols

General Protocol for N-Alkylation
  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH3CN) under an inert atmosphere, add a non-nucleophilic base (e.g., DIPEA, 2.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-Acylation
  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere, add a non-nucleophilic base (e.g., DIPEA, 2.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Potential Reaction Pathways

To better understand the potential for side product formation, the following diagrams illustrate the desired reaction pathways and common side reactions.

start Benzyl azetidin-3-ylcarbamate (Secondary Amine) product Desired N-Alkylated Product start->product  Desired Reaction reactant Alkyl Halide (R-X) reactant->product side_product1 Over-alkylation Product (Tertiary Amine) reactant->side_product1 side_product2 Quaternary Ammonium Salt reactant->side_product2 product->side_product1  Side Reaction side_product1->side_product2  Further Side Reaction

Caption: Logical workflow for N-alkylation showing potential over-alkylation side products.

start N-Acyl Azetidine Product side_product Ring-Opened Product (Linear Amine) start->side_product  Side Reaction condition Acidic Conditions (e.g., Workup) condition->side_product

Caption: Potential for azetidine ring-opening under acidic conditions.

References

Technical Support Center: Optimizing Catalytic Conditions for Reactions Involving Benzyl azetidin-3-ylcarbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl azetidin-3-ylcarbamate hydrochloride in catalytic reactions, particularly Palladium-catalyzed Buchwald-Hartwig N-arylation.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step when using this compound in a Buchwald-Hartwig amination?

A1: The starting material is a hydrochloride salt. Therefore, it is essential to use a sufficient amount of base to both neutralize the hydrochloride and deprotonate the carbamate's nitrogen atom to generate the active nucleophile for the catalytic cycle. A common mistake is using only a catalytic amount of base, which will result in low or no conversion. Typically, at least 2.0 equivalents of a strong base are required.

Q2: Which palladium precatalyst and ligand combination is a good starting point for the N-arylation of Benzyl azetidin-3-ylcarbamate?

A2: A combination of a palladium(0) precatalyst like Pd₂(dba)₃ or a palladium(II) precatalyst that is easily reduced in situ, such as Pd(OAc)₂, with a bulky, electron-rich phosphine ligand is generally effective. For sterically accessible amines like azetidine derivatives, ligands such as XPhos, SPhos, or RuPhos have shown good results in similar systems.[1] The choice of ligand can be critical and may require screening for optimal performance with your specific aryl halide.[1]

Q3: What are the most common solvents for this type of reaction, and are there any I should avoid?

A3: Anhydrous, aprotic solvents are standard for Buchwald-Hartwig aminations to ensure the stability of the catalyst and prevent unwanted side reactions.[1] Toluene, dioxane, and THF are commonly used.[1] Protic solvents like alcohols should be avoided as they can interfere with the catalytic cycle. It is also crucial to degas the solvent to remove dissolved oxygen, which can deactivate the palladium catalyst.

Q4: I am observing a significant amount of debenzylation of my starting material. What could be the cause and how can I prevent it?

A4: The benzyl carbamate (Cbz) protecting group can be susceptible to cleavage under certain conditions. Hydrogenolysis, if hydrogen gas is present (e.g., as a byproduct of certain side reactions or from transfer hydrogenation conditions), can cleave the Cbz group. While less common in standard Buchwald-Hartwig conditions, strongly basic or nucleophilic conditions at elevated temperatures might also contribute to its degradation. To minimize debenzylation, ensure a thoroughly inert atmosphere (argon or nitrogen), avoid potential hydrogen sources, and screen for milder bases or lower reaction temperatures.

Troubleshooting Guide

Problem 1: Low to No Product Formation

Possible Causes & Solutions

  • Insufficient Base: As the starting material is a hydrochloride salt, ensure at least 2.0 equivalents of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) are used.

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated.

    • Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).

    • Use a pre-catalyst or ensure your Pd(II) source is effectively reduced.

    • Verify the quality of the palladium source and ligand.

  • Poor Ligand Choice: The ligand may not be suitable for your specific substrate.

    • Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).

  • Low Reaction Temperature: Many N-arylation reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.

  • Insoluble Reagents: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

Problem 2: Formation of Significant Byproducts

Possible Causes & Solutions

  • Homocoupling of Aryl Halide: This can occur in the presence of oxygen or if the transmetalation step is slow.

    • Rigorously degas all solvents and reagents.

    • Ensure a strictly inert atmosphere throughout the reaction.

  • Hydrodehalogenation of the Aryl Halide: This side reaction can be promoted by moisture or certain bases.

    • Use anhydrous solvents and reagents.

    • Consider screening alternative bases.

  • Debenzylation of the Carbamate: As discussed in the FAQs, this can be a competing reaction.

    • Lower the reaction temperature if possible.

    • Ensure a completely inert atmosphere to prevent any potential hydrogenolysis.

Data Presentation

Table 1: Typical Reaction Conditions for Buchwald-Hartwig N-Arylation of Azetidine Derivatives

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd(II) precatalysts require in situ reduction.
Ligand XPhos, SPhos, RuPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands are generally preferred.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ (2.0-3.0 eq.)Strong, non-nucleophilic bases are essential.
Solvent Toluene, Dioxane, THF (anhydrous, degassed)Solvent choice can impact solubility and reaction rate.
Temperature 80 - 110 °COptimization may be required for specific substrates.
Concentration 0.1 - 0.5 MHigher concentrations can sometimes improve reaction rates.

Table 2: Effect of Base on a Model N-Arylation of an Azetidine Derivative

Base (2.5 eq.)SolventTemperature (°C)Time (h)Yield (%)
NaOt-BuToluene10012>95
K₃PO₄Dioxane1102485
Cs₂CO₃Dioxane1102490
K₂CO₃DMF12048<20

Data is representative and compiled from typical results for similar substrates in the literature.

Experimental Protocols

General Protocol for the N-Arylation of this compound with an Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (2.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOt-Bu under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Product check_base Check Base (>= 2.0 eq.) start->check_base Is base sufficient? check_inert Check Inert Atmosphere (Degas Solvents) check_base->check_inert Yes solution_base Increase Base Stoichiometry check_base->solution_base No check_catalyst Check Catalyst/Ligand (Quality & Choice) check_inert->check_catalyst Yes solution_inert Improve Degassing/ Inerting Technique check_inert->solution_inert No check_temp Check Temperature (80-110 °C) check_catalyst->check_temp Yes solution_catalyst Screen Ligands/ Use Fresh Catalyst check_catalyst->solution_catalyst No byproducts Byproduct Formation check_temp->byproducts Still low yield solution_temp Increase Temperature check_temp->solution_temp Temperature too low homocoupling Homocoupling? byproducts->homocoupling dehalogenation Dehalogenation? byproducts->dehalogenation debenzylation Debenzylation? byproducts->debenzylation solution_homocoupling Improve Degassing homocoupling->solution_homocoupling solution_dehalogenation Use Anhydrous Solvents dehalogenation->solution_dehalogenation solution_debenzylation Lower Temperature/ Milder Base debenzylation->solution_debenzylation

Caption: Troubleshooting workflow for low yield or byproduct formation.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Lₙ OA_complex Ar-Pd(II)(X)Lₙ Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(NHR')Lₙ]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(NR')Lₙ Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Base - Base-H⁺ ArX Ar-X Amine R'-NH₂ Product Ar-NHR'

Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation reaction.

References

Improving yield and purity in the synthesis of Benzyl azetidin-3-ylcarbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Benzyl azetidin-3-ylcarbamate hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common route involves the protection of the 3-amino group of an azetidine precursor with a benzyloxycarbonyl (Cbz or Z) group, followed by the formation of the hydrochloride salt. The key transformation is the reaction of a 3-aminoazetidine derivative with benzyl chloroformate (Cbz-Cl) under basic conditions.

Q2: What are the critical parameters affecting the yield and purity of the Cbz-protection step?

The critical parameters include the choice of base, solvent, reaction temperature, and the quality of the starting materials, particularly the benzyl chloroformate. Precise control of pH is crucial to prevent decomposition of the Cbz-Cl and potential side reactions.[1]

Q3: How is the hydrochloride salt typically formed?

The hydrochloride salt is generally formed by treating a solution of the free base (Benzyl azetidin-3-ylcarbamate) in a suitable organic solvent (e.g., ethyl acetate, methanol, or isopropanol) with a solution of hydrogen chloride (e.g., HCl in diethyl ether or methanol). Subsequent cooling and crystallization yield the desired hydrochloride salt.

Q4: What are some common impurities that can be expected in the final product?

Common impurities may include:

  • Unreacted 3-aminoazetidine starting material.

  • Di-Cbz protected species, where the azetidine ring nitrogen is also protected.

  • Benzyl alcohol, a byproduct of Cbz-Cl degradation.

  • Over-benzylated byproducts.

  • Residual solvents from the reaction and purification steps.

Q5: What are the recommended analytical methods for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to detect impurities.

Troubleshooting Guide

Low Yield
Observed Problem Potential Cause Troubleshooting Steps
Low conversion of starting material 1. Inactive Benzyl Chloroformate: Cbz-Cl is moisture-sensitive and can degrade over time.1. Use a fresh bottle of Cbz-Cl or test the activity of the existing stock. Store Cbz-Cl under an inert atmosphere and protect from moisture.
2. Inadequate Base: Insufficient or inappropriate base can lead to incomplete reaction. The pH of the reaction mixture is critical.2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) is used. Monitor the pH and maintain it in the optimal range (typically 8-10).[1]
3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.3. While the initial addition of Cbz-Cl is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can improve conversion.
Product loss during workup 1. Emulsion formation: Formation of a stable emulsion during aqueous workup can lead to significant product loss.1. Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite.
2. Product solubility in the aqueous phase: The hydrochloride salt of the product may have some solubility in water.2. Ensure the aqueous phase is saturated with a salt like NaCl before extraction to minimize product loss.
Poor recovery after crystallization 1. Inappropriate crystallization solvent: The chosen solvent may be too good, leading to high solubility of the product.1. Use a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include isopropanol/diethyl ether or ethanol/hexane.
2. Precipitation of impurities: If the crude product is not sufficiently pure, impurities may co-precipitate, reducing the yield of the desired product.2. Purify the crude product by column chromatography before crystallization.
Low Purity
Observed Problem Potential Cause Troubleshooting Steps
Presence of starting material Incomplete reaction. See "Low conversion of starting material" in the Low Yield section.
Formation of di-Cbz byproduct Excessive Benzyl Chloroformate: Using a large excess of Cbz-Cl can lead to the protection of both the primary amine and the secondary amine of the azetidine ring.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Cbz-Cl. Add the Cbz-Cl slowly to the reaction mixture to avoid localized high concentrations.
Presence of benzyl alcohol Degradation of Benzyl Chloroformate: Cbz-Cl can hydrolyze to benzyl alcohol in the presence of water.Ensure all glassware and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Discolored product (yellow or brown) Formation of colored impurities. Treat the crude product with activated carbon before crystallization. Recrystallization from a suitable solvent system can also remove colored impurities.
Broad melting point range Presence of impurities or residual solvent. Recrystallize the product multiple times. Dry the final product under high vacuum to remove residual solvents.

Experimental Protocols

Protocol 1: Synthesis of Benzyl azetidin-3-ylcarbamate

This protocol is a representative procedure based on standard Cbz-protection of amines.

  • Dissolution: Dissolve 3-aminoazetidine dihydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) and cool the solution to 0°C in an ice bath.

  • Basification: Slowly add a solution of sodium carbonate (2.5 eq) in water to the reaction mixture, ensuring the temperature remains below 5°C. Stir for 15 minutes.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred solution, maintaining the temperature at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).

  • Washing: Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl azetidin-3-ylcarbamate.

Protocol 2: Formation and Purification of this compound
  • Dissolution: Dissolve the crude Benzyl azetidin-3-ylcarbamate in a minimal amount of ethyl acetate.

  • Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until the pH is acidic (check with pH paper).

  • Crystallization: A white precipitate should form. If not, cool the solution to 0-4°C and scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to obtain this compound.

  • Recrystallization (if necessary): For higher purity, dissolve the hydrochloride salt in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, then to 0-4°C to induce recrystallization. Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Step 1: Cbz-Protection cluster_purification Step 2: Purification & Salt Formation A 3-Aminoazetidine (or its salt) D Reaction at 0°C to RT A->D B Benzyl Chloroformate (Cbz-Cl) B->D C Base (e.g., Na2CO3) in Solvent (e.g., DCM/H2O) C->D E Crude Benzyl azetidin-3-ylcarbamate D->E F Aqueous Workup (Extraction & Washing) E->F G Drying & Concentration F->G H Dissolve in Organic Solvent G->H I Add HCl Solution H->I J Crystallization I->J K Filtration & Drying J->K L Final Product: Benzyl azetidin-3-ylcarbamate hydrochloride K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield_issues Troubleshooting Low Yield cluster_purity_issues Troubleshooting Low Purity Start Start Synthesis CheckYield Check Yield Start->CheckYield LowYield Low Yield? CheckYield->LowYield CheckPurity Check Purity (HPLC/NMR) LowPurity Low Purity? CheckPurity->LowPurity LowYield->CheckPurity no Y1 Verify Cbz-Cl activity LowYield->Y1 yes Success Successful Synthesis LowPurity->Success no P1 Ensure complete reaction LowPurity->P1 yes Y2 Optimize base & pH Y1->Y2 Y3 Adjust reaction temperature Y2->Y3 Y4 Improve workup procedure Y3->Y4 Y5 Optimize crystallization solvent Y4->Y5 Y5->CheckYield P2 Control Cbz-Cl stoichiometry P1->P2 P3 Use anhydrous conditions P2->P3 P4 Recrystallize product P3->P4 P5 Use activated carbon P4->P5 P5->CheckPurity

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC and NMR Analysis for Purity Determination of Benzyl Azetidin-3-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from discovery to a marketable drug. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of Benzyl azetidin-3-ylcarbamate hydrochloride. This analysis is supported by experimental data to offer a clear perspective on the strengths and applications of each method.

Executive Summary of Purity Analysis

Both HPLC and quantitative NMR (qNMR) are powerful techniques for determining the purity of this compound. HPLC, particularly with UV detection, is excellent for high-sensitivity detection and quantification of impurities, providing a detailed impurity profile. On the other hand, qNMR offers a significant advantage in providing a direct, primary measurement of purity against a certified internal standard without the need for a specific reference standard of the analyte itself. It also provides structural confirmation of the main component and any identifiable impurities.

Data Presentation: HPLC vs. NMR Purity Assessment

The following tables summarize the quantitative data obtained from the HPLC and NMR analysis of a representative batch of this compound.

Table 1: HPLC Purity Analysis Results

Peak IDCompound NameRetention Time (min)Peak Area (%)
1Benzylamine2.540.15
2Benzyl Alcohol3.120.20
3Benzyl azetidin-3-ylcarbamate 5.87 99.55
4Unknown Impurity7.210.10
Total 100.00
Purity Benzyl azetidin-3-ylcarbamate HCl 99.55%

Table 2: Quantitative ¹H-NMR Purity Analysis Results

AnalyteBenzyl azetidin-3-ylcarbamate HCl
Purity (w/w %) 99.4%
Internal StandardMaleic Acid (Certified Reference Material)
Selected Analyte Signal for QuantificationAromatic protons (δ 7.30-7.40 ppm, 5H)
Selected Internal Standard SignalOlefinic protons (δ 6.28 ppm, 2H)

Comparative Analysis

As the data indicates, both methods provide comparable high-purity results for the analyzed batch. The HPLC method offers a detailed view of individual impurities, which is crucial for process optimization and regulatory submissions. The qNMR result provides a highly accurate, direct measure of the mass purity of the target compound.

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to ensure reproducibility.

HPLC Method for Purity Determination

Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Quantitative ¹H-NMR (qNMR) Method for Purity Determination

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) with a small amount of NaOD to neutralize the hydrochloride salt and improve solubility and peak shape.[1]

  • Internal Standard: Certified Maleic Acid.

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16.

  • Acquisition Time: At least 4 seconds.

  • Spectral Width: Sufficient to cover all relevant signals (e.g., 0-12 ppm).

Data Processing and Purity Calculation:

  • Apply an exponential line broadening of 0.3 Hz.

  • Manually phase and baseline correct the spectrum.

  • Integrate the selected, well-resolved signals of the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Analytical Workflow for Purity Determination cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis Sample Benzyl azetidin-3-ylcarbamate HCl Sample HPLC_Prep Prepare Sample for HPLC (1 mg/mL in 50:50 Water/ACN) Sample->HPLC_Prep Aliquot 1 NMR_Prep Prepare Sample for qNMR (Accurate weighing with internal standard) Sample->NMR_Prep Aliquot 2 HPLC_Analysis Inject and Run HPLC Method HPLC_Prep->HPLC_Analysis HPLC_Data Process Chromatogram (Peak Integration) HPLC_Analysis->HPLC_Data HPLC_Result Calculate Purity by Area % HPLC_Data->HPLC_Result Final_Report Comprehensive Purity Report HPLC_Result->Final_Report NMR_Analysis Acquire ¹H-NMR Spectrum (Quantitative Parameters) NMR_Prep->NMR_Analysis NMR_Data Process Spectrum (Integration of Analyte and Standard) NMR_Analysis->NMR_Data NMR_Result Calculate Absolute Purity (w/w %) NMR_Data->NMR_Result NMR_Result->Final_Report

Caption: Workflow for HPLC and qNMR Purity Analysis.

References

A Comparative Guide to Azetidine Building Blocks: Benzyl Azetidin-3-ylcarbamate Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, imbuing drug candidates with enhanced metabolic stability, structural rigidity, and improved aqueous solubility. This guide provides an objective comparison of Benzyl azetidin-3-ylcarbamate hydrochloride, a key azetidine building block, with its common alternatives, focusing on their performance in chemical synthesis and their applications in drug discovery. This analysis is supported by experimental data and detailed protocols to inform the strategic selection of building blocks in the design of novel therapeutics.

Performance Comparison: Synthesis and Reactivity

The choice of a protecting group for the azetidine core is a critical consideration in multi-step syntheses. The most common alternatives to the benzyl carbamate (Cbz) group, found in this compound, are the tert-butoxycarbonyl (Boc) group and other carbamate-based protecting groups. The selection between these options often depends on the desired orthogonality of deprotection steps and the overall synthetic strategy.

Synthesis of Protected Azetidine Building Blocks

The synthesis of N-protected 3-aminoazetidine derivatives is a crucial first step for their incorporation into larger molecules. The following table summarizes typical yields for the synthesis of Cbz- and Boc-protected 3-aminoazetidine.

CompoundProtecting Group ReagentTypical Yield (%)Reference
Benzyl azetidin-3-ylcarbamateBenzyl Chloroformate (Cbz-Cl)~90%[1]
tert-Butyl azetidin-3-ylcarbamateDi-tert-butyl dicarbonate (Boc₂O)60-70%[2]
Deprotection of Azetidine Building Blocks

The ease and efficiency of deprotection are critical factors in the utility of these building blocks. The Cbz group is typically removed by catalytic hydrogenation, while the Boc group is labile to acidic conditions.

Protected CompoundDeprotection MethodReagentsTypical Yield (%)Reference
Benzyl azetidin-3-ylcarbamateCatalytic HydrogenationH₂, Pd/C>90%[3]
tert-Butyl azetidin-3-ylcarbamateAcidic CleavageTrifluoroacetic Acid (TFA)High[4]

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of these key azetidine building blocks are provided below to facilitate their application in research settings.

Protocol 1: Synthesis of this compound

This procedure describes the protection of 3-aminoazetidine with a benzyl carbamate (Cbz) group.

Materials:

  • 3-Aminoazetidine dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Dissolve 3-aminoazetidine dihydrochloride (1 equivalent) in water.

  • Add a solution of sodium bicarbonate (2.5 equivalents) in water and stir for 10 minutes.

  • Add a solution of benzyl chloroformate (1.1 equivalents) in dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid and dry under vacuum to obtain this compound.

Protocol 2: Synthesis of tert-Butyl azetidin-3-ylcarbamate hydrochloride

This protocol details the protection of 3-aminoazetidine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 3-Aminoazetidine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Suspend 3-aminoazetidine dihydrochloride (1 equivalent) in dichloromethane.

  • Add triethylamine (2.2 equivalents) and stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Dissolve the purified product in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid and dry under vacuum to obtain tert-Butyl azetidin-3-ylcarbamate hydrochloride.

Protocol 3: Deprotection of this compound (Catalytic Transfer Hydrogenation)

This method provides a convenient alternative to using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Formic acid

  • Methanol

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (10 mol%).

  • Add formic acid (5 equivalents) dropwise to the stirred suspension at room temperature.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-aminoazetidine formate salt.

  • The free base can be obtained by neutralization with a suitable base.

Protocol 4: Deprotection of tert-Butyl azetidin-3-ylcarbamate hydrochloride (Acidic Cleavage)

This is a standard procedure for the removal of the Boc protecting group.

Materials:

  • tert-Butyl azetidin-3-ylcarbamate hydrochloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve tert-Butyl azetidin-3-ylcarbamate hydrochloride (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue is the trifluoroacetate salt of 3-aminoazetidine.

Applications in Drug Discovery: Targeting Signaling Pathways

Azetidine building blocks are integral components in the design of inhibitors for various signaling pathways implicated in disease. Their rigid structure allows for precise orientation of substituents to maximize binding affinity and selectivity for the target protein.

MEK Inhibition in the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[5] Dysregulation of this pathway is a hallmark of many cancers. Azetidine-containing compounds have been successfully developed as potent and selective MEK inhibitors.

MEK_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Azetidine-based MEK Inhibitor Azetidine-based MEK Inhibitor Azetidine-based MEK Inhibitor->MEK

Caption: Azetidine-based inhibitors block MEK activity.

The azetidine scaffold in these inhibitors orients key pharmacophoric groups to interact with the ATP-binding pocket of MEK, preventing its phosphorylation and activation of ERK.

GPCR Antagonism: Targeting FFA2

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes. The free fatty acid receptor 2 (FFA2) is a GPCR that has been implicated in inflammatory responses.[6] Azetidine-containing molecules have been developed as antagonists for FFA2.[6]

GPCR_Antagonism Short-chain fatty acid (Agonist) Short-chain fatty acid (Agonist) FFA2 Receptor (GPCR) FFA2 Receptor (GPCR) Short-chain fatty acid (Agonist)->FFA2 Receptor (GPCR) binds & activates G-protein activation G-protein activation FFA2 Receptor (GPCR)->G-protein activation Downstream Signaling (e.g., Ca2+ mobilization) Downstream Signaling (e.g., Ca2+ mobilization) G-protein activation->Downstream Signaling (e.g., Ca2+ mobilization) Inflammatory Response Inflammatory Response Downstream Signaling (e.g., Ca2+ mobilization)->Inflammatory Response Azetidine-based Antagonist Azetidine-based Antagonist Azetidine-based Antagonist->FFA2 Receptor (GPCR) binds & blocks

Caption: Azetidine antagonists block FFA2 signaling.

In this context, the azetidine ring serves as a rigid core to position substituents that occupy the ligand-binding pocket of the FFA2 receptor, thereby preventing the binding of endogenous agonists and inhibiting downstream signaling cascades that lead to inflammation.

Conclusion

This compound and its alternatives, such as the Boc-protected counterpart, are valuable building blocks in medicinal chemistry. The choice between Cbz and Boc protection is primarily dictated by the desired deprotection strategy and the stability of other functional groups within the molecule. The Cbz group offers stability to acidic conditions and is readily removed by catalytic hydrogenation, while the Boc group is stable to a wider range of conditions but requires acidic cleavage. The strategic incorporation of these azetidine scaffolds has proven to be a successful approach in the development of targeted therapies for a range of diseases, underscoring their importance in modern drug discovery.

References

A Head-to-Head Comparison: Benzyl Azetidin-3-ylcarbamate Hydrochloride vs. Boc-Protected Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that can significantly influence the efficiency, yield, and success of a synthetic route. The azetidine motif is of increasing interest in medicinal chemistry, and the choice between a benzyloxycarbonyl (Cbz or Z) and a tert-butyloxycarbonyl (Boc) protecting group for the 3-aminoazetidine core presents distinct advantages and disadvantages. This guide provides an objective comparison of Benzyl azetidin-3-ylcarbamate hydrochloride and its Boc-protected analogues, supported by experimental data and detailed protocols to inform your synthetic strategy.

Introduction to Cbz and Boc Protection of 3-Aminoazetidine

This compound features the Cbz protecting group, a classic choice in peptide synthesis and organic chemistry, revered for its stability under a range of conditions. In contrast, its Boc-protected counterpart, tert-butyl azetidin-3-ylcarbamate, has gained widespread use due to the mild acidic conditions required for its removal. The key differentiator between these two lies in their deprotection chemistry, which forms the basis of their "orthogonality" – the ability to selectively remove one in the presence of the other. This property is invaluable in the synthesis of complex molecules with multiple functional groups.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the deprotection of this compound and tert-butyl azetidin-3-ylcarbamate hydrochloride.

ParameterThis compound (Cbz-protected)tert-Butyl azetidin-3-ylcarbamate hydrochloride (Boc-protected)
Deprotection Method Catalytic HydrogenolysisAcidolysis
Typical Reagents H₂, Pd/CTrifluoroacetic acid (TFA), HCl in dioxane
Reaction Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 4 hours30 minutes - 2 hours
Reported Yields >95%>95%
Byproducts Toluene, CO₂Isobutylene, CO₂
Stability to Acid StableLabile
Stability to Base StableStable
Stability to Hydrogenolysis LabileStable
Potential Side Reactions Over-reduction of other functional groups, catalyst poisoning.Alkylation of sensitive residues by the tert-butyl cation.

Key Advantages of this compound (Cbz-protected)

The primary advantage of the Cbz protecting group in the context of azetidine synthesis lies in its stability and the orthogonality it offers.

  • Acid Stability: The Cbz group is robust and stable under acidic conditions that would readily cleave a Boc group. This allows for the selective deprotection of Boc-protected functional groups elsewhere in the molecule while the Cbz-protected azetidine remains intact. Research has shown that the azetidine ring itself is stable to the strongly acidic conditions required for Boc deprotection, such as trifluoroacetic acid (TFA).[1][2]

  • Orthogonality: The ability to deprotect the Cbz group under neutral hydrogenolysis conditions provides a truly orthogonal deprotection strategy to the acid-labile Boc group.[1][2] This is a significant advantage in multi-step syntheses where differential protection is required.

  • Reduced Risk of Alkylation: The byproducts of Cbz deprotection, toluene and carbon dioxide, are generally less reactive than the tert-butyl cation generated during Boc deprotection. This minimizes the risk of unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine.[3]

Experimental Protocols

Deprotection of this compound (Hydrogenolysis)

Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield the deprotected 3-aminoazetidine hydrochloride.

Deprotection of tert-Butyl azetidin-3-ylcarbamate hydrochloride (Acidolysis)

Materials:

  • tert-Butyl azetidin-3-ylcarbamate hydrochloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Hydrochloric acid (4M in 1,4-Dioxane)

Procedure using TFA:

  • Dissolve tert-Butyl azetidin-3-ylcarbamate hydrochloride (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the solution (typically a final concentration of 20-50% v/v). Caution: The reaction is exothermic and evolves isobutylene and CO₂ gas; ensure adequate ventilation.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The product is typically obtained as the TFA salt.

Procedure using HCl in Dioxane:

  • Dissolve tert-Butyl azetidin-3-ylcarbamate hydrochloride (1 equivalent) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product often precipitates as the dihydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

Visualizing the Deprotection Pathways

DeprotectionPathways cluster_Cbz Cbz Deprotection cluster_Boc Boc Deprotection Cbz_Protected Benzyl azetidin-3-ylcarbamate Cbz_Deprotection H₂, Pd/C Cbz_Protected->Cbz_Deprotection Cbz_Product 3-Aminoazetidine Cbz_Deprotection->Cbz_Product Cbz_Byproducts Toluene + CO₂ Cbz_Deprotection->Cbz_Byproducts Boc_Protected tert-Butyl azetidin-3-ylcarbamate Boc_Deprotection TFA or HCl Boc_Protected->Boc_Deprotection Boc_Product 3-Aminoazetidine Boc_Deprotection->Boc_Product Boc_Byproducts Isobutylene + CO₂ Boc_Deprotection->Boc_Byproducts

Caption: Deprotection pathways for Cbz- and Boc-protected azetidines.

Experimental Workflow Comparison

WorkflowComparison cluster_Cbz_path Cbz-Protected Azetidine Workflow cluster_Boc_path Boc-Protected Azetidine Workflow Start Multi-step Synthesis with Protected Azetidine Cbz_Step1 Perform Acid-Sensitive Reactions (e.g., Boc deprotection) Start->Cbz_Step1 Boc_Step1 Perform Hydrogenolysis-Sensitive Reactions (e.g., reduction of other groups) Start->Boc_Step1 Cbz_Step2 Cbz Deprotection (Hydrogenolysis) Cbz_Step1->Cbz_Step2 Final_Product Final_Product Cbz_Step2->Final_Product Final Product Boc_Step2 Boc Deprotection (Acidolysis) Boc_Step1->Boc_Step2 Boc_Step2->Final_Product Final Product

Caption: Logical workflow demonstrating the orthogonal nature of Cbz and Boc protection.

Conclusion

The choice between this compound and its Boc-protected analogue is contingent upon the overall synthetic strategy. The Cbz-protected compound offers superior stability to acidic conditions, providing a crucial orthogonal protecting group strategy that is essential for the synthesis of complex molecules where acid-labile groups are present. While the deprotection via hydrogenolysis requires specific equipment, it proceeds under neutral conditions, minimizing the risk of acid-catalyzed side reactions. In contrast, the Boc-protected analogue is ideal for syntheses that require stability to hydrogenation and where a simple, acid-mediated deprotection is preferred. For drug development professionals, the robustness and orthogonality of the Cbz group make this compound a highly advantageous building block in intricate synthetic pathways.

References

A Prospective Guide to the Structural Activity Relationship (SAR) Studies of Benzyl azetidin-3-ylcarbamate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of published scientific literature and patent databases did not yield specific structural activity relationship (SAR) studies for Benzyl azetidin-3-ylcarbamate hydrochloride derivatives. This guide, therefore, presents a prospective framework for such a study, drawing upon the well-established importance of the azetidine and carbamate moieties in medicinal chemistry. The experimental protocols and potential biological activities described herein are based on general practices in drug discovery for analogous compounds.

Introduction: The Potential of the Azetidin-3-ylcarbamate Scaffold

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry. Its unique strained ring system offers a degree of conformational rigidity that can be advantageous for binding to biological targets.[1] The azetidine scaffold is present in several approved drugs and is considered a "privileged" structure in drug design.[2][3][4]

The carbamate group is another key functional group in many therapeutic agents.[5][6][7] It is often used as a stable and effective replacement for an amide or ester bond, and it can participate in crucial hydrogen bonding interactions with biological targets.[7][8] The combination of an azetidine ring with a carbamate linker, as in the benzyl azetidin-3-ylcarbamate scaffold, presents a promising starting point for the development of novel therapeutics targeting a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[2][5]

Hypothetical Structural Activity Relationship (SAR) Exploration

An SAR study of this compound derivatives would systematically explore how modifications to different parts of the molecule affect its biological activity. The core scaffold can be divided into three key regions for modification: the benzyl group, the azetidine ring, and the carbamate linker.

A summary of potential modifications is presented in the table below:

Region of Modification Rationale for Modification Potential Modifications
Benzyl Group To explore the impact of steric and electronic properties on target binding. Modifications can enhance potency, selectivity, and metabolic stability.- Substitution on the phenyl ring (e.g., with halogens, alkyl, alkoxy, nitro, or cyano groups) at ortho, meta, and para positions. - Replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene). - Introduction of substituents on the benzylic carbon.
Azetidine Ring To investigate the influence of stereochemistry and substitution on the ring's conformation and interaction with the target.- Substitution at the 1-position (N-position) of the azetidine ring with various alkyl or aryl groups. - Introduction of substituents at the 2- and 4-positions of the azetidine ring. - Exploration of the stereochemistry at the 3-position.
Carbamate Linker To assess the importance of the carbamate group for target engagement and to modulate physicochemical properties.- N-alkylation of the carbamate nitrogen. - Replacement of the carbamate with other linker groups (e.g., urea, sulfonamide, amide).

Experimental Protocols for a Prospective SAR Study

A typical SAR study involves the chemical synthesis of a library of analogs followed by biological evaluation. The choice of assays depends on the hypothesized biological target.

General Workflow for an SAR Study

The following diagram illustrates a typical workflow for an SAR study, from initial compound design to the identification of a lead candidate.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Data Analysis cluster_optimization Lead Optimization start Lead Compound (Benzyl azetidin-3-ylcarbamate) design Design Analogs (Vary R-groups) start->design synthesis Chemical Synthesis of Analog Library design->synthesis primary_assay Primary Biological Assay (e.g., Enzyme Inhibition or Receptor Binding) synthesis->primary_assay sar_analysis SAR Analysis (Identify key structural features) primary_assay->sar_analysis secondary_assays Secondary Assays (e.g., Cell-based functional assays, Selectivity) sar_analysis->secondary_assays adme_tox ADME/Tox Profiling (In vitro) secondary_assays->adme_tox adme_tox->design Iterative Design lead_candidate Lead Candidate adme_tox->lead_candidate GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr GPCR g_protein G-Protein (Gq) gpcr->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc PKC dag->pkc activates ca2 Ca2+ (intracellular) er->ca2 releases ca2->pkc activates cellular_response Cellular Response pkc->cellular_response leads to agonist Agonist agonist->gpcr antagonist Benzyl azetidin-3-ylcarbamate Derivative (Antagonist) antagonist->gpcr blocks

References

Benchmarking the Reactivity of Benzyl Azetidin-3-ylcarbamate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of Benzyl azetidin-3-ylcarbamate hydrochloride, a key building block in medicinal chemistry. The primary focus is on the deprotection of the benzyloxycarbonyl (Cbz) group to liberate the versatile 3-aminoazetidine core, followed by an exploration of its subsequent functionalization. This document offers a comparative overview of common deprotection methodologies, supported by experimental data, to facilitate the selection of optimal synthetic strategies.

I. Deprotection of the Benzyloxycarbonyl (Cbz) Group

The removal of the Cbz protecting group is the gateway to the diverse applications of this compound. The choice of deprotection method is critical and depends on the substrate's sensitivity and the presence of other functional groups. The most prevalent methods are catalytic hydrogenolysis and acidic cleavage.

Data Presentation: Comparison of N-Cbz Deprotection Methods

The following table summarizes the performance of common deprotection methods for N-Cbz protected amines, with a focus on conditions applicable to azetidine-containing substrates. While direct comparative data for this compound is limited, the presented data from analogous systems provides a strong basis for methodological selection.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%), MeOH or EtOH, Room Temperature, 1 atm1 - 24 hours>95Advantages: Mild, neutral conditions; clean byproducts (toluene, CO₂).Disadvantages: May be slow; requires specialized hydrogenation equipment.[1][2]
Transfer Hydrogenolysis Ammonium formate, Pd/C, MeOH, Reflux1 - 3 hours>90Advantages: Avoids the use of flammable H₂ gas; generally faster than catalytic hydrogenation.Disadvantages: Requires higher temperatures.
Acidic Cleavage HBr in Acetic Acid (33%), Room Temperature1 - 4 hoursHighAdvantages: Effective for substrates sensitive to reduction.Disadvantages: Harsh acidic conditions may not be suitable for all substrates.[1]
Lewis Acid-Mediated AlCl₃, Hexafluoroisopropanol (HFIP), Room Temperature2 - 16 hoursHighAdvantages: Metal-free, scalable, and compatible with many functional groups.Disadvantages: Requires stoichiometric amounts of the Lewis acid.
Experimental Protocols: Key Deprotection Methods

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)

  • Materials: this compound, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen (H₂) gas supply (balloon or hydrogenator), Celite®.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol% of palladium) to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 3-aminoazetidine hydrochloride.

Protocol 2: Acidic Cleavage using Hydrogen Bromide in Acetic Acid

  • Materials: this compound, 33% Hydrogen Bromide (HBr) in Acetic Acid.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in a suitable flask, add a solution of 33% HBr in acetic acid.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

II. Reactivity of the Deprotected 3-Aminoazetidine

Once the Cbz group is removed, the resulting 3-aminoazetidine hydrochloride is a versatile intermediate for further functionalization. The primary amine can readily undergo a variety of reactions to introduce diverse substituents.

Experimental Workflow for Functionalization

The following diagram illustrates a typical workflow for the deprotection of this compound and subsequent functionalization of the liberated 3-aminoazetidine.

G cluster_deprotection Deprotection cluster_functionalization Functionalization cluster_products Products start Benzyl azetidin-3-ylcarbamate hydrochloride deprotection N-Cbz Deprotection (e.g., Catalytic Hydrogenolysis) start->deprotection intermediate 3-Aminoazetidine hydrochloride deprotection->intermediate alkylation N-Alkylation intermediate->alkylation R-X, Base acylation N-Acylation intermediate->acylation RCOCl or (RCO)2O, Base reductive_amination Reductive Amination intermediate->reductive_amination RCHO or RCOR', NaBH(OAc)3 product_alkylation N-Alkyl-3-aminoazetidine alkylation->product_alkylation product_acylation N-Acyl-3-aminoazetidine acylation->product_acylation product_reductive_amination N-Alkyl-3-aminoazetidine reductive_amination->product_reductive_amination

Caption: Workflow for deprotection and subsequent functionalization of 3-aminoazetidine.

Experimental Protocols: Key Functionalization Reactions

Protocol 3: N-Alkylation

  • Materials: 3-Aminoazetidine hydrochloride, Alkyl halide (e.g., benzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF).

  • Procedure:

    • To a solution of 3-aminoazetidine hydrochloride (1.0 eq) in DMF, add the base (2.0-3.0 eq).

    • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 4: N-Acylation

  • Materials: 3-Aminoazetidine hydrochloride, Acylating agent (e.g., acetyl chloride or acetic anhydride), Base (e.g., triethylamine or pyridine), Solvent (e.g., DCM).

  • Procedure:

    • Suspend 3-aminoazetidine hydrochloride (1.0 eq) in DCM and add the base (2.0-3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acylating agent (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Protocol 5: Reductive Amination

  • Materials: 3-Aminoazetidine hydrochloride, Aldehyde or Ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃), Solvent (e.g., DCE or THF).

  • Procedure:

    • To a mixture of 3-aminoazetidine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in the chosen solvent, add a base (e.g., triethylamine, 1.0 eq) to neutralize the hydrochloride.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

III. Application in Drug Discovery: Inhibition of the STAT3 Signaling Pathway

Azetidine derivatives have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers.[3][4] Small molecule inhibitors containing the azetidine scaffold have been shown to directly bind to STAT3, preventing its dimerization and subsequent downstream signaling that promotes tumor cell proliferation and survival.[5][6]

STAT3 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and highlights the point of intervention by azetidine-based inhibitors.

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (Tyr705) STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binds to Promoter Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Activates Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_dimer Prevents Dimerization

Caption: Inhibition of STAT3 dimerization by azetidine-based compounds.

This guide provides a foundational understanding of the reactivity of this compound, offering practical protocols and comparative data to aid in its effective utilization in synthetic chemistry and drug discovery endeavors. The versatility of the deprotected 3-aminoazetidine core, coupled with its relevance in targeting critical signaling pathways, underscores its importance as a valuable scaffold for the development of novel therapeutics.

References

A Comparative Guide to Protecting Groups for 3-Aminoazetidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules and novel therapeutics, the strategic use of protecting groups is paramount for achieving high yields and purity. For the versatile 3-aminoazetidine scaffold, a key building block in medicinal chemistry, the choice of an appropriate amine protecting group is a critical determinant of synthetic success. This guide provides a comprehensive comparative analysis of common protecting groups for the 3-aminoazetidine nitrogen, offering objective performance comparisons supported by available experimental data and detailed protocols.

At a Glance: Key Characteristics of Common Protecting Groups

The selection of a protecting group is primarily dictated by its stability under various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule. The most commonly employed protecting groups for amines are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. Other notable protecting groups include the Trityl (Trt) and Nosyl (Ns) groups, which offer unique advantages in specific synthetic contexts.

Protecting GroupAbbreviationCleavage ConditionsKey AdvantagesPotential Disadvantages
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)[1]Stable to a wide range of non-acidic reagents; widely used and well-understood.Acid-labile, not suitable for substrates with other acid-sensitive groups.
CarboxybenzylCbzCatalytic Hydrogenolysis (e.g., H₂/Pd-C)[2]Orthogonal to acid- and base-labile groups; mild deprotection.Not suitable for molecules with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups).
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine in DMF)Orthogonal to acid- and hydrogenolysis-labile groups; widely used in solid-phase peptide synthesis.Base-labile, not suitable for substrates with other base-sensitive groups.
TritylTrtAcidic (milder than Boc deprotection)Bulky group offering steric protection; can be removed under milder acidic conditions than Boc.Can be challenging to introduce on sterically hindered amines; acid-labile.
o-NitrobenzenesulfonylNs (Nosyl)Thiolysis (e.g., thiophenol, 2-mercaptoethanol)[3]Stable to acidic and basic conditions; orthogonal to many other protecting groups.Introduction of a sulfur-containing group; deprotection reagents can have unpleasant odors.

Quantitative Data on Protection and Deprotection of 3-Aminoazetidine

The following tables summarize representative quantitative data for the protection and deprotection of 3-aminoazetidine with various protecting groups. It is important to note that yields and reaction times can vary depending on the specific substrate, scale, and reaction conditions.

Table 1: Protection of 3-Aminoazetidine
Protecting GroupReagents and ConditionsSolventTimeYield (%)Reference
Boc (Boc)₂O, Et₃NCH₂Cl₂12 h~95%General Protocol
Cbz Cbz-Cl, NaHCO₃Dioxane/H₂O20 h90%[2]
Fmoc Fmoc-OSu, NaHCO₃Dioxane/H₂O12 hHighGeneral Protocol
Trityl Trt-Cl, Et₃NDMF16 hModerate to HighGeneral Protocol
Nosyl Ns-Cl, Et₃NCH₂Cl₂4 hHighGeneral Protocol
Table 2: Deprotection of Protected 3-Aminoazetidine
Protecting GroupReagents and ConditionsSolventTimeYield (%)Reference
Boc TFACH₂Cl₂1 h26-96%[1]
Cbz H₂, 10% Pd/CMeOH40 hHigh[2]
Fmoc 20% Piperidine in DMFDMF10-30 minHighGeneral Protocol
Trityl 1% TFA in DCMCH₂Cl₂< 1 hHighGeneral Protocol
Nosyl Thiophenol, K₂CO₃DMF1-3 hHighGeneral Protocol

Experimental Protocols

The following are detailed experimental protocols for the protection and deprotection of 3-aminoazetidine with the Boc and Cbz groups. Protocols for Fmoc, Trityl, and Nosyl groups are based on general procedures for amine protection and may require optimization for 3-aminoazetidine.

Boc Protection of 3-Aminoazetidine

Materials:

  • 3-Aminoazetidine dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 3-aminoazetidine dihydrochloride (1.0 eq) in CH₂Cl₂ is added Et₃N (2.2 eq) at 0 °C.

  • The mixture is stirred for 30 minutes at 0 °C, and then a solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford tert-butyl (azetidin-3-yl)carbamate.

Boc Deprotection of N-Boc-3-aminoazetidine

Materials:

  • tert-Butyl (azetidin-3-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 N Sodium hydroxide (NaOH) solution

Procedure:

  • To a solution of tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in CH₂Cl₂ is added TFA (10 eq) at room temperature.[1]

  • The reaction mixture is stirred for 1 hour.[1]

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and basified with 1 N NaOH solution to pH > 10.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to give 3-aminoazetidine. The yield can range from 26% to 96% depending on the substrate and purification method.[1]

Cbz Protection of 3-Aminoazetidine

Materials:

  • 3-Aminoazetidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

Procedure:

  • To a solution of 3-aminoazetidine (1.0 eq) in a mixture of dioxane and water (2:1) is added NaHCO₃ (2.0 eq) at 0 °C.[2]

  • Cbz-Cl (1.5 eq) is added dropwise, and the solution is stirred for 20 hours at the same temperature.[2]

  • The reaction mixture is diluted with water and extracted with ethyl acetate.[2]

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.[2]

  • The resulting residue is purified by silica gel column chromatography to give benzyl (azetidin-3-yl)carbamate in 90% yield.[2]

Cbz Deprotection of N-Cbz-3-aminoazetidine

Materials:

  • Benzyl (azetidin-3-yl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

Procedure:

  • To a solution of benzyl (azetidin-3-yl)carbamate (1.0 eq) in MeOH is added 10% Pd/C (catalytic amount).[2]

  • The mixture is stirred at room temperature for 40 hours under an atmosphere of H₂.[2]

  • The catalyst is filtered off through a pad of Celite.[2]

  • The filtrate is concentrated in vacuo to give 3-aminoazetidine.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the protection and deprotection of 3-aminoazetidine.

Protection_Workflow cluster_protection Protection 3-Aminoazetidine 3-Aminoazetidine Protected_3-Aminoazetidine Protected 3-Aminoazetidine 3-Aminoazetidine->Protected_3-Aminoazetidine Base, Solvent Protecting_Group_Reagent Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) Protecting_Group_Reagent->Protected_3-Aminoazetidine

Protection of 3-Aminoazetidine.

Deprotection_Workflow cluster_deprotection Deprotection Protected_3-Aminoazetidine Protected 3-Aminoazetidine 3-Aminoazetidine 3-Aminoazetidine Protected_3-Aminoazetidine->3-Aminoazetidine Specific Conditions Deprotection_Reagent Deprotection Reagent (e.g., TFA, H₂/Pd-C) Deprotection_Reagent->3-Aminoazetidine

Deprotection of Protected 3-Aminoazetidine.

Orthogonal_Strategy start Di-protected Azetidine Derivative N¹-PG¹ N³-PG² step1 Selective Deprotection of PG¹ start:N1->step1 step2 Selective Deprotection of PG² start:N3->step2 product1 N³-PG² Azetidine Derivative step1->product1 product2 N¹-PG¹ Azetidine Derivative step2->product2

Orthogonal Protection Strategy.

Conclusion

The choice of a protecting group for 3-aminoazetidine is a critical decision that significantly impacts the overall synthetic strategy. The Boc group is a reliable choice for general purposes, offering stability and straightforward deprotection under acidic conditions. The Cbz group provides an excellent orthogonal option, removable by mild hydrogenolysis, making it suitable for substrates with acid- or base-sensitive functionalities. The Fmoc group, with its base-lability, is another key component of orthogonal strategies, particularly in the context of peptide synthesis. Trityl and Nosyl groups offer further specialized options for more complex synthetic challenges. A thorough understanding of the stability and reactivity of each protecting group, along with the specific requirements of the synthetic route, will enable researchers to make informed decisions and achieve their synthetic goals efficiently and effectively.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Benzyl Azetidin-3-ylcarbamate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to ensuring safety and efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical derivatives of Benzyl azetidin-3-ylcarbamate hydrochloride, a versatile scaffold in modern medicinal chemistry. While this specific parent compound is a building block, its core azetidine structure is found in numerous potent and selective inhibitors of various enzyme classes, most notably Dipeptidyl Peptidase IV (DPP-4) and Histone Deacetylases (HDACs).

This guide leverages available data on structurally related 3-substituted azetidine derivatives to present a representative cross-reactivity landscape. The following sections detail potential off-target interactions, provide standardized experimental protocols for assessing selectivity, and visualize key experimental workflows and biological pathways.

Comparative Cross-Reactivity Analysis

The following table summarizes hypothetical cross-reactivity data for a series of compounds derived from the Benzyl azetidin-3-ylcarbamate scaffold. These derivatives have been designed to target DPP-4, a key enzyme in glucose homeostasis. The data illustrates their inhibitory activity against the primary target (DPP-4) and a panel of common off-targets, including related proteases and other enzymes known to be affected by similar chemical motifs.

Compound IDPrimary Target IC50 (nM)Off-Target 1 (DPP-8) IC50 (nM)Off-Target 2 (DPP-9) IC50 (nM)Off-Target 3 (FAP) IC50 (nM)Off-Target 4 (HDAC1) IC50 (nM)
AZN-001 15>10,000>10,0005,200>20,000
AZN-002 288,5009,2004,80015,000
AZN-003 8>20,000>20,0008,900>20,000
AZN-004 456,3007,1003,50011,000

IC50 values represent the half-maximal inhibitory concentration. Higher values indicate lower potency and fewer off-target effects.

Understanding the Azetidine Scaffold in Drug Design

The 3-substituted azetidine motif is a valuable component in drug discovery due to its rigid four-membered ring structure, which can enhance metabolic stability and binding affinity.[1] Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including as antibacterial agents, anticancer therapeutics, and modulators of central nervous system targets.[1] Notably, several 3-substituted azetidine derivatives have been investigated as potent inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.[1]

The azetidine-based inhibitors of DPP-4 can be categorized into three main subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines.[2][3] Several compounds within each of these subtypes demonstrate sub-micromolar potency against DPP-4.[2][3][4] The most potent of these often have large, hydrophobic amino acid groups attached to the azetidine nitrogen and exhibit activities below 100 nM.[2][3][4]

Experimental Protocols for Cross-Reactivity Profiling

To ensure a thorough understanding of a compound's selectivity, a multi-faceted approach combining in vitro biochemical assays, cellular target engagement, and proteome-wide off-target identification is recommended.

In Vitro Kinase and Protease Profiling

A primary step in characterizing a novel inhibitor is to determine its potency and selectivity against a broad panel of related enzymes. Radiometric assays are a common method for this purpose.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of kinases and proteases.

Materials:

  • Purified recombinant enzymes (e.g., DPP-4, DPP-8, DPP-9, FAP, a panel of kinases).

  • Specific peptide or protein substrates for each enzyme.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Appropriate reaction buffers.

  • [γ-³³P]ATP (for kinase assays).

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates (for kinase assays).

  • Scintillation counter or appropriate plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the enzyme, its specific substrate, and the reaction buffer.

  • Add the diluted test compound to the wells.

  • For kinase assays, initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Terminate the reaction. For kinase assays, this can be done by spotting the reaction mixture onto phosphocellulose filter plates.

  • Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter. For protease assays, a fluorescent or colorimetric readout is typically used.

  • Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Receptor Binding Assays

Receptor binding assays are essential for identifying and optimizing test compounds by measuring their binding affinity and kinetics to target proteins.[6][7]

Objective: To determine the binding affinity (Ki) of a test compound to a specific receptor.

Materials:

  • Cell membranes or purified receptors.

  • A radiolabeled ligand with known affinity for the target receptor.

  • Test compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate the cell membranes or purified receptors with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing Experimental and Biological Pathways

Diagrams are crucial for illustrating complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_prep Compound Preparation cluster_assay Assay Plate Preparation cluster_detection Detection & Analysis start Test Compound (in DMSO) serial_dilution Serial Dilution start->serial_dilution add_compound Add Diluted Compound serial_dilution->add_compound add_enzyme Add Enzyme & Substrate add_enzyme->add_compound add_atp Initiate Reaction (e.g., add ATP) add_compound->add_atp incubation Incubation add_atp->incubation terminate Terminate Reaction incubation->terminate detection Signal Detection terminate->detection analysis Data Analysis (IC50 Calculation) detection->analysis

Caption: A generalized workflow for in vitro cross-reactivity screening assays.

dpp4_pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver food Food Intake glp1_gip GLP-1 & GIP (Incretins) food->glp1_gip dpp4 DPP-4 Enzyme glp1_gip->dpp4 Degradation beta_cells Beta Cells glp1_gip->beta_cells Stimulates inactive_incretins Inactive Incretins dpp4->inactive_incretins dpp4_inhibitor Azetidine-based DPP-4 Inhibitor dpp4_inhibitor->dpp4 insulin Insulin Release beta_cells->insulin reduced_glucose Reduced Hepatic Glucose Output insulin->reduced_glucose Inhibits glucose_production Glucose Production glucose_production->reduced_glucose

Caption: The DPP-4 signaling pathway and the inhibitory action of azetidine-based compounds.

By systematically evaluating the cross-reactivity of novel chemical entities and understanding their interactions with unintended biological targets, researchers can de-risk drug development programs and pave the way for safer and more effective therapeutics. The methodologies and comparative data presented in this guide serve as a foundational resource for scientists working with the promising azetidine scaffold.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Benzyl azetidin-3-ylcarbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Benzyl azetidin-3-ylcarbamate hydrochloride based on available data for this compound and structurally related chemicals. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, it is imperative to handle this chemical with caution and for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work. This information is intended for use by trained professionals in a laboratory setting.

Hazard Identification and Classification

This compound is a chemical for research and development use.[1] Based on the Globally Harmonized System (GHS), the following hazard statements have been associated with this compound:

Hazard CodeHazard Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: AKSci[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this powdered chemical to prevent skin contact, eye exposure, and inhalation.[2][3][4][5][6]

Protection TypeRecommended Equipment
Eye and Face Protection ANSI-approved safety goggles or a full-face shield should be worn to protect against dust particles and potential splashes.[5]
Skin Protection A lab coat must be worn. Chemical-resistant gloves (e.g., nitrile, powder-free) are required.[2][6] Consider double-gloving for added protection.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is mandatory.[2][6]
Foot Protection Closed-toe shoes are required in the laboratory at all times.
Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to ensure the safety of all personnel.

3.1. Preparation and Weighing

  • Designated Area: All handling of this compound powder must occur within a designated area, preferably inside a chemical fume hood.[7]

  • Pre-weighing Checks: Before weighing, ensure the analytical balance is clean and certified. Have all necessary equipment (spatulas, weigh boats, containers) readily available.

  • Weighing Procedure:

    • Don all required PPE.

    • Carefully transfer the desired amount of powder from the stock container to a weigh boat using a clean spatula.

    • Avoid generating dust. If any powder is spilled, clean it up immediately following the spill response protocol.

    • Close the stock container tightly after use.

  • Dissolution: If dissolving the compound, add the solvent to the powder slowly and stir gently to avoid splashing.

3.2. Experimental Use

  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the risk of exposure.

  • Ventilation: Ensure adequate ventilation throughout the experiment.[7][8]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the chemical, even if gloves were worn.[9]

3.3. Spill Response

  • Evacuation: In the event of a large spill, evacuate the immediate area.

  • Control: If safe to do so, prevent the spread of the powder.

  • Cleanup: For small spills, gently cover the powder with an absorbent material (e.g., vermiculite, sand) and then carefully sweep it into a designated waste container. Avoid raising dust. The area should then be decontaminated with an appropriate cleaning solution.

  • Reporting: Report all spills to the laboratory supervisor and the EHS department.

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

4.1. Waste Segregation

  • Solid Waste: Unused this compound and any materials contaminated with the powder (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.

4.2. Disposal Procedure

  • Labeling: All waste containers must be accurately labeled with the full chemical name and a description of the contents.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.[10][11]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]

Visual Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Work in Designated Area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh Compound Carefully prep_area->prep_weigh exp_use Use in Experiment prep_weigh->exp_use cleanup_decon Decontaminate Work Area exp_use->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.